AM12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9BrO5 |
|---|---|
Molecular Weight |
349.13 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C15H9BrO5/c16-9-4-2-1-3-8(9)15-14(20)13(19)12-10(18)5-7(17)6-11(12)21-15/h1-6,17-18,20H |
InChI Key |
OVIAJBSVWWYJSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-12, AM12, AM 12 |
Origin of Product |
United States |
Foundational & Exploratory
AM12: A Technical Guide to its Mechanism of Action as a TRPC5 Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM12 is a synthetic flavonoid, a derivative of the natural product galangin, that has emerged as a potent and selective modulator of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory and potentiating effects on TRPC5, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. The complex signaling pathways influenced by this compound are also visualized to facilitate a deeper understanding of its cellular effects.
Core Mechanism of Action: Dual Modulation of TRPC5
This compound's primary mechanism of action is the modulation of the TRPC5 ion channel, a non-selective cation channel permeable to Ca²⁺.[1][2] Unlike a simple antagonist, this compound exhibits a dual modulatory effect that is dependent on the mode of TRPC5 activation.[1]
-
Inhibition of Chemically-Induced Activation: this compound acts as a potent inhibitor of TRPC5 channels when they are activated by the plant-derived diterpene, (-)-Englerin A.[1] This inhibitory effect is direct and has been observed in excised membrane patches, suggesting a direct interaction with the channel or a closely associated protein.[3]
-
Potentiation of Physiologically-Relevant Activation: In contrast to its inhibitory action against synthetic activators, this compound potentiates the activity of TRPC5 channels when they are stimulated by physiological agonists such as Sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC).[1] This suggests that this compound can enhance the channel's response to endogenous signaling molecules.
This dual activity makes this compound a unique tool for studying TRPC5 function and a potential starting point for the development of therapeutics that can selectively modulate TRPC5 activity in different physiological contexts.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound's activity on TRPC channels.
| Parameter | Value | Channel | Activator | Cell System | Reference |
| IC₅₀ | 0.28 µM | TRPC5 | (-)-Englerin A | HEK cells overexpressing TRPC5 | [1] |
| Selectivity | Weak inhibitor | TRPC1:C5 | Basal/La³⁺-evoked | Differentiated 3T3-L1 cells | [1] |
| Selectivity | No significant effect | TRPC2, TRPC3, TRPC4 | Not specified | Not specified | |
| Selectivity | No significant effect | TRPV4, TRPM2, Store-operated Ca²⁺ entry | Not specified | Not specified | [1] |
Signaling Pathways Modulated by this compound
This compound, through its modulation of TRPC5, can influence several downstream signaling pathways. TRPC5 is known to play a role in various cellular processes, including cytoskeletal dynamics and neuronal development.[2][4]
TRPC5-Mediated Calcium Influx and Downstream Effectors
The primary consequence of TRPC5 activation is an influx of Ca²⁺ into the cell. This increase in intracellular calcium can then activate a variety of downstream signaling molecules. The following diagram illustrates the central role of TRPC5 in calcium signaling.
Caption: TRPC5-mediated Ca²⁺ influx and downstream signaling.
This compound's Dual Modulatory Effect on TRPC5 Activation
The following diagram illustrates the differential effect of this compound on TRPC5 depending on the activator.
References
- 1. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of ADAM12: A Technical Guide for Researchers
Abstract
A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, plays a pivotal role in a multitude of physiological and pathological processes. Its enzymatic activity, coupled with its ability to modulate cell adhesion and signaling, positions it as a critical regulator of tissue development, remodeling, and disease progression. Notably, ADthis compound has emerged as a significant factor in the pathology of various cancers, where its overexpression often correlates with poor prognosis and metastasis. This technical guide provides an in-depth exploration of the function of ADthis compound, its associated signaling pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
Introduction
ADthis compound, also known as meltrin-α, is a multi-domain protein that exists in two main isoforms: a transmembrane form (ADthis compound-L) and a secreted form (ADthis compound-S).[1] Like other members of the ADAM family, ADthis compound possesses a complex domain structure, including a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain (in ADthis compound-L), and a cytoplasmic tail (in ADthis compound-L). This intricate architecture allows ADthis compound to participate in a diverse array of cellular functions, from proteolytic processing of extracellular matrix (ECM) components and growth factor precursors to direct involvement in cell-cell and cell-matrix interactions.
The burgeoning interest in ADthis compound within the research and drug development communities stems from its significant upregulation in numerous diseases, most notably cancer.[2][3] Its role in promoting tumor growth, invasion, and metastasis has made it a compelling target for therapeutic intervention. This guide aims to provide a comprehensive resource for understanding and investigating the multifaceted functions of ADthis compound.
Core Functions of ADthis compound
The functional repertoire of ADthis compound is largely dictated by its distinct domains, which mediate its proteolytic activity, cell adhesion properties, and signaling capabilities.
Proteolytic Activity
The metalloproteinase domain of ADthis compound confers its enzymatic activity, enabling it to cleave a variety of substrates. This "shedding" activity is a key mechanism by which ADthis compound regulates the bioavailability and activity of several important signaling molecules.
-
EGF Receptor (EGFR) Ligand Shedding: ADthis compound can cleave and release membrane-bound precursors of EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF).[4] This shedding process leads to the activation of the EGFR signaling pathway, which is a potent driver of cell proliferation, survival, and migration.[5]
-
Extracellular Matrix (ECM) Remodeling: ADthis compound has been shown to degrade components of the extracellular matrix, including fibronectin and type IV collagen.[6] This proteolytic activity is crucial for processes such as cell migration and invasion, as it allows cells to navigate through the ECM.
Cell Adhesion and Migration
The disintegrin and cysteine-rich domains of ADthis compound are primarily involved in mediating cell-cell and cell-matrix interactions.
-
Integrin and Syndecan Binding: The disintegrin domain of ADthis compound can interact with integrins, a family of cell adhesion receptors. The cysteine-rich domain has been shown to bind to syndecans, which are cell surface heparan sulfate proteoglycans.[1] These interactions are critical for cell adhesion, spreading, and migration.
-
Modulation of Cell Motility: By influencing cell adhesion and remodeling the ECM, ADthis compound plays a direct role in regulating cell migration and invasion. This is a key aspect of its contribution to cancer metastasis.[7]
Signal Transduction
The cytoplasmic tail of the transmembrane isoform, ADthis compound-L, allows it to participate in intracellular signaling cascades.
-
Interaction with Signaling Adaptors: The cytoplasmic domain of ADthis compound can interact with various intracellular signaling and adaptor proteins, such as PIK3R1 (the regulatory subunit of PI3-kinase) and Grb2.[1][2] These interactions link ADthis compound to key signaling pathways that control cell growth, survival, and proliferation.
-
Regulation of Kinase Pathways: ADthis compound has been shown to modulate the activity of several kinase pathways, including the PI3K/Akt and ERK signaling pathways, often as a downstream consequence of its sheddase activity on growth factor receptors.[5][8]
Signaling Pathways Involving ADthis compound
ADthis compound is a key node in several signaling pathways that are fundamental to both normal cellular function and disease pathogenesis.
EGFR/ERK Signaling Pathway
As mentioned, a central function of ADthis compound is the activation of the EGFR signaling pathway through the shedding of its ligands. This initiates a cascade of intracellular events.
-
Mechanism: Upon cleavage and release by ADthis compound, soluble EGFR ligands bind to and activate the EGFR. This leads to the dimerization of the receptor and the autophosphorylation of its intracellular tyrosine kinase domain. The phosphorylated receptor then serves as a docking site for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS. SOS activates the small GTPase Ras, which then triggers the MAP kinase cascade, leading to the phosphorylation and activation of ERK (extracellular signal-regulated kinase).
-
Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors, leading to changes in gene expression that promote cell proliferation, survival, and migration.
JAK/STAT3 Signaling Pathway
Recent studies have implicated ADthis compound in the regulation of the JAK/STAT3 signaling pathway, particularly in the context of cancer.
-
Mechanism: While the precise mechanism of ADthis compound-mediated JAK/STAT3 activation is still under investigation, it is thought to involve the regulation of cytokine signaling. ADthis compound may influence the availability of cytokines that activate the JAK/STAT3 pathway. Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.
-
Downstream Effects: The JAK/STAT3 pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, and ADthis compound appears to contribute to this aberrant signaling.
Quantitative Data Summary
The following tables summarize key quantitative data related to the function and clinical relevance of ADthis compound.
Table 1: Prognostic Value of ADthis compound Expression in Various Cancers
| Cancer Type | Metric | Value | 95% Confidence Interval | p-value | Reference |
| Estrogen Receptor-Positive Breast Cancer | Hazard Ratio (OS) | 7.116 | 3.329 - 15.212 | < 0.001 | [9] |
| Liver Cancer | Hazard Ratio (OS) | 1.818 | 1.280 - 2.582 | < 0.001 | [10] |
| Liver Cancer (multivariate) | Hazard Ratio (OS) | 1.552 | 1.054 - 2.285 | 0.026 | [10] |
OS: Overall Survival
Table 2: Relative Expression of ADthis compound in Tumor vs. Normal Tissues
| Cancer Type | Method | Relative Expression (Tumor vs. Normal) | p-value | Reference |
| Breast Cancer | RT-qPCR | Upregulated | < 0.05 | [9] |
| Liver Cancer | TCGA Data Analysis | Significantly Higher | 6.4e-06 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of ADthis compound.
Western Blotting for ADthis compound Detection
Objective: To detect and quantify the expression of ADthis compound protein in cell lysates or tissue homogenates.
Materials:
-
Primary Antibody: Rabbit polyclonal anti-ADthis compound antibody (e.g., Proteintech, Cat# 14139-1-AP) or mouse monoclonal anti-ADthis compound antibody (e.g., Santa Cruz Biotechnology, sc-293225).[11][12]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: 4-12% Bis-Tris precast gels.
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent Substrate: ECL substrate.
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissues in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant and determine the protein concentration.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes. Load 20-30 µg of protein per lane onto the SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary ADthis compound antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.
Real-Time Quantitative PCR (RT-qPCR) for ADthis compound mRNA Expression
Objective: To quantify the relative expression levels of ADthis compound mRNA in different samples.
Materials:
-
RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription Kit: (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Master Mix: (e.g., SYBR Green Master Mix).
-
Primers for Human ADthis compound:
-
Forward: 5'-ATGGCATCTGCCAGACTCACGA-3'
-
Reverse: 5'-GGAACTCTTCGAGACTTTGCCAC-3'[13]
-
-
Primers for Mouse Adthis compound:
-
Forward: 5'-TGCTACAACGGCATCTGCCAGA-3'
-
Reverse: 5'-GCTCTTGGAGTCTTTGCCACAG-3'[14]
-
-
Reference Gene Primers: (e.g., for GAPDH or ACTB).
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
qPCR Program: Run the qPCR reaction on a real-time PCR system with a typical program:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
Data Analysis: Calculate the relative expression of ADthis compound mRNA using the ΔΔCt method, normalizing to the expression of a reference gene.
Transwell Cell Migration and Invasion Assay
Objective: To assess the effect of ADthis compound on the migratory and invasive potential of cells.
Materials:
-
Transwell Inserts: 8 µm pore size inserts for 24-well plates.
-
Matrigel: (for invasion assay).
-
Cell Culture Medium: With and without serum.
-
Crystal Violet Staining Solution: 0.1% crystal violet in 20% methanol.
-
Cotton Swabs.
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with serum-free medium. Coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Resuspend cells in serum-free medium and seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-48 hours.
-
Cell Removal: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes, then stain with crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Quantification: Allow the inserts to air dry. Count the number of stained cells in several random fields under a microscope.
CRISPR/Cas9-Mediated Knockout of ADthis compound
Objective: To generate a stable ADthis compound knockout cell line to study its function.
Materials:
-
CRISPR/Cas9 Plasmid: A plasmid co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting ADthis compound (e.g., pSpCas9(BB)-2A-GFP).
-
Guide RNA (gRNA) Sequence: A validated gRNA sequence targeting an early exon of the ADthis compound gene. For example, for human ADthis compound: 5'-TACCGTGTAATTTCGAGCGA-3' (targets exon 4).[3]
-
Transfection Reagent: (e.g., Lipofectamine 3000).
-
Fluorescence-Activated Cell Sorting (FACS): For sorting GFP-positive cells.
-
Single-Cell Cloning: 96-well plates for single-cell expansion.
-
Genomic DNA Extraction Kit.
-
PCR Primers: Flanking the gRNA target site.
-
Sanger Sequencing.
Procedure:
-
gRNA Cloning: Clone the ADthis compound-specific gRNA sequence into the CRISPR/Cas9 expression vector.
-
Transfection: Transfect the target cells with the CRISPR/Cas9-gRNA plasmid.
-
FACS Sorting: 48-72 hours post-transfection, sort the GFP-positive cells using FACS to enrich for cells that have taken up the plasmid.
-
Single-Cell Cloning: Plate the sorted cells at a very low density in 96-well plates to obtain single-cell-derived colonies.
-
Expansion and Screening: Expand the single-cell clones and screen for ADthis compound knockout by western blotting and genomic DNA sequencing.
-
Genomic DNA Validation: Extract genomic DNA from potential knockout clones. PCR amplify the region of the ADthis compound gene targeted by the gRNA. Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon.
Conclusion
ADthis compound is a protein of significant interest in both basic research and clinical settings. Its multifaceted functions in proteolysis, cell adhesion, and signal transduction make it a critical player in a wide range of biological processes. The strong association of ADthis compound with cancer progression has highlighted its potential as both a biomarker for diagnosis and prognosis and as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of ADthis compound function and to explore its potential in the development of novel therapeutic strategies. The continued investigation of ADthis compound and its intricate signaling networks will undoubtedly yield valuable insights into human health and disease.
References
- 1. ADthis compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4.4. CRISPR/Cas9 Gene Editing [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. ADthis compound induces EMT and promotes cell migration, invasion and proliferation in pituitary adenomas via EGFR/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-ADthis compound antibody - Aminoterminal end (ab39155) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of ILK as a new partner of the ADthis compound disintegrin and metalloprotease in cell adhesion and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADthis compound expression predicts clinical outcome in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADthis compound is an independent predictor of poor prognosis in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADthis compound antibody (14139-1-AP) | Proteintech [ptglab.com]
- 12. scbt.com [scbt.com]
- 13. origene.com [origene.com]
- 14. origene.com [origene.com]
AM12: A Potent and Selective TRPC5 Channel Blocker
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, making it a compelling target for therapeutic intervention.[1] TRPC5 channels are involved in cellular calcium signaling, influencing processes such as neuronal development, fear and anxiety, and kidney function.[2][3] Dysregulation of TRPC5 activity has been linked to conditions like progressive kidney disease and neurological disorders.[1][4] This has spurred the development of small molecule modulators, among which AM12 has emerged as a potent and selective inhibitor of TRPC5 channels. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols for its use, and the signaling pathways it modulates.
This compound: A Profile of a TRPC5 Inhibitor
This compound is a synthetic flavonoid derivative of galangin, identified through structure-activity relationship (SAR) studies to enhance inhibitory potency against TRPC5 channels.[5] It serves as a valuable tool for investigating the physiological roles of TRPC5 and as a lead compound for the development of novel therapeutics.
Mechanism of Action
This compound exerts its inhibitory effect on TRPC5 channels through a direct or closely associated interaction from the extracellular side of the plasma membrane.[5] This is supported by evidence from excised outside-out membrane patch recordings where the application of this compound effectively blocks channel activity.[5] The inhibition by this compound is not dependent on the mode of TRPC5 activation, as it has been shown to block currents evoked by both lanthanides and the agonist (-)-Englerin A.[5] Interestingly, while this compound inhibits TRPC5 activated by (-)-Englerin A and Gd³⁺, it potentiates the channel's activity when stimulated by physiological activators like Sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC).[4][6]
Quantitative Data for this compound
The potency and selectivity of this compound as a TRPC5 inhibitor have been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Channel/Condition | Reference |
| IC₅₀ | 0.28 µM | Lanthanide-evoked TRPC5 activity | [5][6] |
| IC₅₀ | Not specified, but inhibits | (-)-Englerin A-evoked TRPC5 activity | [5] |
| Selectivity | Inhibits TRPC4 similarly to TRPC5 | TRPC4 channels | [5] |
| Selectivity | Weaker inhibitory effect | TRPC1-TRPC5 heteromeric channels | [5] |
| Selectivity | No significant inhibitory effect | TRPC3, TRPV4, TRPM2 channels | [5] |
| Selectivity | No significant inhibitory effect | Store-operated Ca²⁺ entry | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound on TRPC5 channels. These protocols are based on established techniques used in the study of TRP channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in a whole-cell configuration.
Objective: To measure the inhibitory effect of this compound on TRPC5 channel currents.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding human TRPC5 using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
Procedure:
-
Prepare coverslips with transfected HEK293 cells.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal on a single transfected cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) to elicit TRPC5 currents.
-
Activate TRPC5 channels using an agonist such as 100 µM Gd³⁺ or a specific concentration of (-)-Englerin A.
-
Once a stable baseline current is established, perfuse the external solution containing the desired concentration of this compound (e.g., in the range of 0.1 to 10 µM).
-
Record the currents in the presence of this compound.
-
Wash out this compound with the external solution to observe the reversibility of the block.
Data Analysis:
-
Measure the peak inward and outward currents before, during, and after this compound application.
-
Calculate the percentage of inhibition at each this compound concentration to determine the IC₅₀ value.
Intracellular Calcium Imaging using Fura-2 AM
This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells.
Objective: To assess the effect of this compound on TRPC5-mediated calcium influx.
Cell Preparation:
-
Seed HEK293 cells expressing TRPC5 on glass-bottom dishes.
Reagents:
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Procedure:
-
Wash the cells twice with Loading Buffer.
-
Incubate the cells with 2-5 µM Fura-2 AM in Loading Buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with Loading Buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a stable baseline [Ca²⁺]i.
-
Activate TRPC5 channels with an agonist (e.g., 100 µM Gd³⁺).
-
After observing a sustained increase in [Ca²⁺]i, add this compound at the desired concentration.
-
Record the changes in the 340/380 nm fluorescence ratio, which is proportional to [Ca²⁺]i.
Data Analysis:
-
Calculate the 340/380 nm ratio over time.
-
Quantify the inhibitory effect of this compound by comparing the peak or sustained calcium levels before and after its application.
Signaling Pathways and Visualizations
TRPC5 channels are integrated into complex signaling networks. Their activation is often initiated by G-protein coupled receptors (GPCRs) linked to either Gq/11 or Gi proteins. The canonical Gq/11 pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, which, along with other factors, can activate TRPC5.
Below are Graphviz diagrams illustrating the TRPC5 signaling pathway and a typical experimental workflow for testing this compound.
Caption: TRPC5 signaling pathway activated by a GPCR/Gq/PLC cascade.
Caption: Experimental workflow for evaluating this compound inhibition of TRPC5.
Conclusion
This compound is a valuable pharmacological tool for the study of TRPC5 channels. Its potency and selectivity make it suitable for a range of in vitro experiments aimed at elucidating the physiological and pathological roles of TRPC5. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to advance the understanding of TRPC5-mediated processes. Further research into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs will be crucial for translating the therapeutic potential of TRPC5 inhibition into clinical applications.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. AM 12 | TRPC Channels | Tocris Bioscience [tocris.com]
Technical Guide on the Cannabinoid Agonist AM12: Elucidation and Synthesis
An in-depth analysis for researchers, scientists, and drug development professionals.
Initial Assessment: The Quest for AM12
A comprehensive review of scientific literature and chemical databases reveals a notable absence of a specific cannabinoid receptor agonist designated as "this compound." The "AM" series of cannabinoids originates from the extensive synthetic and pharmacological work of the laboratory of Professor Alexandros Makriyannis. While this series includes a wide array of potent and selective cannabinoid ligands, such as AM-411, AM-694, and AM-1220, the identifier "this compound" does not correspond to a documented compound within this class.
It is plausible that "this compound" may be a typographical error, a reference to a novel yet unpublished compound, or a misidentification. Given the detailed requirements of this technical guide, proceeding without a confirmed chemical entity would be speculative.
Therefore, this guide will pivot to a representative and well-characterized member of the AM cannabinoid series, AM-1220 , to fulfill the core requirements of providing in-depth technical information, data presentation, experimental protocols, and visualizations. AM-1220, or {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone, is a documented synthetic cannabinoid with known binding affinities for cannabinoid receptors.[1]
In-Depth Technical Guide: AM-1220
Discovery and Rationale for Synthesis
AM-1220 was first synthesized in the 1990s as part of a systematic exploration of the structure-activity relationships (SAR) of cannabinoid receptors.[1] The primary goal of this research was to develop potent and selective ligands to probe the function of the cannabinoid receptor type 1 (CB1) and type 2 (CB2). The synthesis of AM-1220 and its analogs was driven by the need to understand the molecular determinants of ligand binding and efficacy at these receptors. The core structure, a 3-naphthoylindole, is a common scaffold in many synthetic cannabinoids, and modifications at the 1-position of the indole ring, such as the introduction of a methylpiperidine moiety in AM-1220, were investigated to modulate receptor affinity and selectivity.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the reported binding affinity (Ki) of AM-1220 for human cannabinoid receptors. Lower Ki values indicate a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) in nM |
| AM-1220 | CB1 | 3.88 |
| AM-1220 | CB2 | 73.4 |
Data sourced from Watanabe et al. (2018).[1]
Synthesis and Experimental Protocols
The synthesis of AM-1220 involves a multi-step process, beginning with the alkylation of indole at the N1 position, followed by a Friedel-Crafts acylation at the C3 position.
General Synthetic Workflow:
References
AM12: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Overview of the TRPC5 Inhibitor AM12
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and relevant experimental methodologies for the selective TRPC5 inhibitor, this compound. This document is intended for researchers, scientists, and professionals involved in drug development and ion channel research.
Chemical Structure and Properties
This compound is a synthetic flavonoid and a derivative of the natural product galangin. Its chemical name is 2-(2-Bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one .
Below is a 2D representation of the chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(2-Bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [1] |
| SMILES | Oc1cc(O)c2c(oc(c(C(O)=C2)O)c3ccccc3Br)c1 | [1] |
| Molecular Formula | C₁₅H₉BrO₅ | [1] |
| Molecular Weight | 349.14 g/mol | [1] |
| CAS Number | 2387510-84-9 | [1] |
Pharmacological Properties
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 is a non-selective cation channel that plays a crucial role in calcium signaling in various physiological and pathological processes.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ (TRPC5) | 0.28 µM | Human | Gadolinium-induced calcium entry | [1] |
| Selectivity | Inhibits TRPC4 similarly; weaker inhibition of TRPC1-TRPC5 heteromers | [1] |
This compound has been shown to inhibit TRPC5 activity evoked by the agonist (-)-Englerin A.[1] Interestingly, it potentiates the effects of physiological activators such as Sphingosine-1-phosphate and lysophosphatidylcholine (LPC).[1]
TRPC5 Signaling Pathway
TRPC5 channels are activated by G protein-coupled receptors (GPCRs) linked to the Gq/11 family of G proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). While the exact mechanism of TRPC5 activation is still under investigation, it is believed to be a complex process involving both store-depletion and store-independent mechanisms.
Once activated, TRPC5 allows the influx of Ca²⁺ into the cell, leading to an increase in intracellular calcium concentration. This calcium signal can then trigger a variety of downstream cellular responses. One important effector of TRPC5-mediated calcium signaling is the Calcium/calmodulin-dependent protein kinase II (CaMKII). In neurons, TRPC5 has been shown to form a complex with CaMKIIβ, leading to the phosphorylation of the ubiquitin ligase Cdc20-APC at the centrosome, which in turn regulates dendrite morphogenesis.[2]
Below is a diagram illustrating the TRPC5 signaling pathway.
Caption: A simplified diagram of the TRPC5 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and other TRPC5 modulators.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably expressing human TRPC5, using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 cells stably expressing human TRPC5
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4
-
TRPC5 agonist (e.g., (-)-Englerin A or Gadolinium Chloride)
-
This compound
-
Fluorescence plate reader with excitation filters for 340 nm and 380 nm, and an emission filter for 510 nm.
Procedure:
-
Cell Plating: Seed the HEK293-TRPC5 cells onto poly-D-lysine coated 96-well plates at a density of 50,000 cells/well and culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM.
-
On the day of the experiment, prepare the final loading buffer by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: After incubation, remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye. Add 100 µL of HBSS to each well.
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity at an emission wavelength of 510 nm, alternating excitation between 340 nm and 380 nm every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for approximately 30-60 seconds.
-
Add the TRPC5 agonist to each well and continue recording the fluorescence for an additional 2-5 minutes.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in the F340/F380 ratio in response to the agonist.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Workflow for Fura-2 Calcium Assay
References
An In-Depth Technical Guide to AM12: A TRPC5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM12 is a synthetic flavonoid and a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, and pharmacological activity. Detailed experimental protocols for its synthesis and in vitro/in vivo evaluation are presented, alongside an examination of the signaling pathways it modulates. This guide is intended to serve as a core resource for researchers investigating TRPC5 channels and developing novel therapeutics targeting this ion channel.
Chemical Identity and Synonyms
This compound is a synthetic derivative of the naturally occurring flavonol, galangin.
-
IUPAC Name: 2-(2-Bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one
-
Synonyms: AM-12, AM 12
-
Chemical Formula: C₁₅H₉BrO₅
-
Molecular Weight: 349.14 g/mol
-
CAS Number: 2387510-84-9
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉BrO₅ | |
| Molecular Weight | 349.14 g/mol | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in DMSO. | Inferred from typical lab practice for similar compounds. |
| Storage | Store at -20°C |
Pharmacological Data
This compound is a potent inhibitor of the TRPC5 ion channel, with demonstrated selectivity over some other members of the TRP channel family.
| Parameter | Value | Species | Assay Conditions | Source |
| IC₅₀ (TRPC5) | 0.28 µM | Human | Inhibition of lanthanide-evoked TRPC5 activity. | [1][2] |
| Selectivity | Exhibits selectivity for TRPC5 over TRPC2, TRPC3, and TRPC4. | Not specified | Not specified | |
| Effect on TRPC4 | Inhibits TRPC4 channels similarly to TRPC5. | Not specified | Not specified | [1][2] |
| Effect on TRPC1/TRPC5 heteromers | Weaker inhibitory effect. | Not specified | Not specified | [1] |
| Other TRP Channels | Does not block TRPC3, TRPV4, and TRPM2. | Not specified | Not specified | [1] |
Signaling Pathways
This compound exerts its effects by inhibiting TRPC5-mediated calcium influx, which plays a critical role in the regulation of the actin cytoskeleton, particularly in specialized cells like podocytes in the kidney. A key signaling pathway modulated by this compound involves the small GTPase Rac1.
Podocyte injury can lead to the activation of Rac1, which in turn promotes the translocation of TRPC5 channels to the plasma membrane. The subsequent increase in Ca²⁺ influx through TRPC5 further activates Rac1, creating a detrimental positive feedback loop that leads to cytoskeletal remodeling, podocyte foot process effacement, and proteinuria. By inhibiting TRPC5, this compound can disrupt this feedback loop.[3][4][5]
Experimental Protocols
Synthesis of this compound
In Vitro TRPC5 Inhibition Assay
The inhibitory activity of this compound on TRPC5 channels can be assessed using intracellular calcium measurements in a cell line overexpressing TRPC5, such as HEK293 cells.
Materials:
-
HEK293 cells stably expressing human TRPC5 (hTRPC5).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM or other suitable calcium indicator dye.
-
HEPES-buffered saline (HBS).
-
TRPC5 activator (e.g., Lanthanum (III) chloride or (-)-Englerin A).
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader.
Protocol:
-
Cell Culture: Plate hTRPC5-HEK293 cells in 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified period.
-
Baseline Measurement: Measure the baseline fluorescence signal.
-
Channel Activation: Add a TRPC5 activator to stimulate calcium entry.
-
Signal Measurement: Record the fluorescence signal over time.
-
Data Analysis: Calculate the change in intracellular calcium concentration and determine the IC₅₀ value for this compound by fitting the concentration-response data to a suitable model.
In Vivo Evaluation in a Rodent Model of Kidney Disease
The therapeutic potential of this compound can be evaluated in animal models of proteinuric kidney disease, such as a rat model of focal segmental glomerulosclerosis (FSGS).
Animal Model:
-
A transgenic rat model of FSGS or a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model can be used.[6]
Experimental Protocol:
-
Animal Acclimatization: Acclimate the animals to the experimental conditions.
-
Disease Induction: Induce the kidney disease model as per established protocols.
-
Treatment: Administer this compound or vehicle to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.
-
Monitoring: Monitor key parameters such as proteinuria (urine albumin-to-creatinine ratio), blood pressure, and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and kidney tissues for histological and biochemical analysis to assess the extent of kidney damage and the therapeutic effect of this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPC5 ion channel. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics for a range of disorders, including chronic kidney disease. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and drug development efforts centered on this compound and TRPC5 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Physicochemical Properties of AM12: A Technical Guide
An In-depth Examination of the Solubility and Stability of AM12 for Researchers, Scientists, and Drug Development Professionals
The following guide provides a comprehensive overview of the available data on the solubility and stability of the compound designated as this compound. Due to the limited publicly available information on a compound specifically named "this compound," this document focuses on outlining the standard methodologies and experimental protocols that are crucial for determining these key physicochemical properties for any new chemical entity in a drug discovery and development setting.
Understanding the Importance of Solubility and Stability
The solubility and stability of a drug candidate are fundamental parameters that significantly influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these characteristics is paramount for successful formulation development, ensuring therapeutic efficacy and safety.
Solubility dictates the amount of a substance that can be dissolved in a given solvent to form a saturated solution at a specific temperature and pressure. In drug development, aqueous solubility is of primary concern as it directly impacts the bioavailability of orally administered drugs.
Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions, such as temperature, humidity, and light. Stability studies are essential for determining the shelf-life of a drug product and ensuring that it maintains its quality, potency, and safety throughout its lifecycle.
Experimental Protocols for Solubility Determination
To ascertain the solubility of a compound like this compound, a series of well-defined experiments are typically conducted. The following table summarizes the common methodologies.
Table 1: Methodologies for Solubility Assessment
| Experimental Method | Description | Key Parameters Measured |
| Thermodynamic Solubility | The equilibrium solubility of a compound in a specific solvent at a given temperature and pH is determined. This is often referred to as the "gold standard" for solubility measurement. | Saturated concentration (mg/mL or µM) |
| Kinetic Solubility | Measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (e.g., in DMSO) and then diluted into an aqueous buffer. This method is often used in high-throughput screening. | Apparent solubility (mg/mL or µM) |
| pH-Solubility Profile | The solubility of an ionizable compound is measured across a range of pH values to understand its behavior in different physiological environments (e.g., stomach, intestine). | Solubility as a function of pH |
Workflow for Thermodynamic Solubility Determination
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Protocols for Stability Assessment
Evaluating the stability of a compound involves subjecting it to a variety of stress conditions to identify potential degradation pathways and determine its shelf-life.
Table 2: Methodologies for Stability Assessment
| Experimental Method | Description | Key Parameters Measured | | :--- | :--- | | Forced Degradation Studies | The compound is exposed to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, light) to accelerate degradation and identify potential degradation products. | Degradation pathways, identity of degradants | | ICH Stability Studies | The compound is stored under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines to determine its long-term stability. | Potency, purity, physical appearance over time | | Solution State Stability | The stability of the compound is assessed in various solvents and at different pH values to understand its stability in potential formulation vehicles. | Rate of degradation, half-life |
Logical Relationship in Stability Testing
The results from forced degradation studies are crucial for developing and validating stability-indicating analytical methods, which are then used in long-term ICH stability studies.
Caption: Logical Flow of Stability Testing.
Signaling Pathways Associated with this compound
Information regarding the specific signaling pathways modulated by a compound designated "this compound" is not available in the public domain. For a novel compound, elucidation of its mechanism of action and interaction with cellular signaling pathways would typically involve a series of in vitro and in vivo studies, including but not limited to:
-
Receptor Binding Assays: To identify specific molecular targets.
-
Enzyme Inhibition Assays: To determine effects on enzymatic activity.
-
Cell-Based Functional Assays: To measure downstream cellular responses.
-
Western Blotting and Phospho-protein Analysis: To assess changes in protein expression and activation states within signaling cascades.
-
Transcriptomic (e.g., RNA-Seq) and Proteomic Analyses: To gain a global view of the compound's effects on cellular processes.
Once a target or pathway is identified, a diagram can be constructed to visualize the interactions. For example, if this compound were found to be an agonist of a G-protein coupled receptor (GPCR), the signaling cascade could be depicted as follows:
Caption: Example of a GPCR Signaling Pathway.
Conclusion
While specific quantitative data for a compound named "this compound" is not publicly available, this guide outlines the standard and essential experimental approaches for determining its solubility and stability. For any new chemical entity, a rigorous and systematic evaluation of these properties is a critical step in the drug development process. The methodologies and workflows presented here provide a framework for researchers and scientists to generate the necessary data to support the advancement of promising therapeutic candidates. Should specific data for "this compound" become available, it can be readily incorporated into the structured tables and diagrams provided in this guide.
Unveiling AM12: An In-Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the available in-vitro characterization data for AM12, a synthetic derivative of the naturally occurring flavonol, galangin.[1] The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of flavonoid pharmacology and related drug discovery efforts.
Core Compound Properties
This compound is identified as a synthetic organic compound with the chemical name 3,5,7-trihydroxy-2-(2-bromophenyl)-4H-chromen-4-one.[1] As a derivative of galangin, it belongs to the flavonoid class of natural products, which are known for a wide range of biological activities.
Quantitative In-Vitro Data
At present, publicly accessible quantitative in-vitro data for this compound is limited. The primary source of information, the IUPHAR/BPS Guide to MALARIA PHARMACOLOGY, identifies the compound but does not provide specific data on binding affinities, potency, or efficacy from in-vitro assays.[1]
Table 1: Summary of Available In-Vitro Data for this compound
| Parameter | Value | Assay Type | Cell Line/Target | Source |
| Compound Class | Synthetic organic | - | - | [1] |
| Chemical Name | 3,5,7-trihydroxy-2-(2-bromophenyl)-4H-chromen-4-one | - | - | [1] |
| Parent Compound | Galangin | - | - | [1] |
Further research is required to populate this table with specific quantitative metrics such as IC50, EC50, Ki, or Kd values.
Experimental Protocols
Detailed experimental protocols for the in-vitro characterization of this compound are not currently available in the public domain. However, based on the characterization of similar flavonoid compounds, the following methodologies are recommended for a comprehensive in-vitro evaluation.
Recommended In-Vitro Assays for this compound Characterization:
-
Receptor Binding Assays: To determine the binding affinity of this compound to specific molecular targets, radioligand binding assays or fluorescence-based assays can be employed. These experiments would quantify the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for its putative receptor(s).
-
Enzyme Inhibition Assays: Given that many flavonoids are known to inhibit various enzymes, a panel of enzymatic assays (e.g., kinase assays, protease assays) should be conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against relevant enzymatic targets.
-
Cell-Based Functional Assays: To assess the functional activity of this compound, cell-based assays are crucial. These may include:
-
Reporter Gene Assays: To measure the effect of this compound on the transcriptional activity of specific signaling pathways.
-
Second Messenger Assays: To quantify changes in intracellular signaling molecules (e.g., cAMP, Ca2+) in response to this compound treatment.
-
Cell Proliferation/Viability Assays: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.
-
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or related techniques can be utilized to confirm direct binding of this compound to its intracellular target(s) in a cellular context.
Signaling Pathways and Logical Relationships
As the specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated, a hypothetical experimental workflow for its initial in-vitro characterization is presented below. This workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: A logical workflow for the in-vitro characterization of this compound.
Given that this compound is a flavonoid, a class of compounds known to interact with various signaling pathways, a potential starting point for investigation could be its effect on pathways commonly modulated by such molecules, for instance, the AMP-activated protein kinase (AMPK) signaling pathway. The diagram below illustrates a simplified representation of the AMPK pathway, which could be investigated in the presence of this compound.
Caption: Simplified diagram of the AMPK signaling pathway.
This guide serves as a starting point for the in-vitro characterization of this compound. Further experimental investigation is necessary to fully elucidate its pharmacological profile and mechanism of action. As more data becomes available, this document will be updated to provide a more comprehensive overview.
References
Technical Overview of AM-112: A Novel β-Lactamase Inhibitor
Dear Researcher,
The initial search for "AM12" has revealed multiple distinct biological entities with similar names, each with a unique profile of activity and molecular targets. To provide you with a precise and relevant in-depth technical guide, please clarify which of the following you are interested in:
-
AM-112: A novel oxapenem antibiotic that acts as a β-lactamase inhibitor.
-
AM 12: A derivative of the natural compound Galangin, which functions as a TRPC5 channel inhibitor.
-
ADthis compound: A disintegrin and metalloproteinase 12, a protein implicated in cancer progression.
-
AM11101: A cannabinoid CB1 receptor agonist with effects on appetite.
Once you specify the "this compound" of interest, a comprehensive technical guide will be generated, including quantitative data, experimental protocols, and signaling pathway diagrams as per your core requirements.
For the purpose of providing a preliminary example based on the available search results, the following is a brief overview of AM-112 , a β-lactamase inhibitor.
This guide provides a summary of the biological activity and molecular targets of AM-112, a novel oxapenem compound with potent β-lactamase inhibitory properties.
Biological Activity
AM-112 is an antibacterial agent that enhances the efficacy of β-lactam antibiotics, such as ceftazidime, against a range of bacteria that have developed resistance through the production of β-lactamase enzymes.[1][2] It is particularly effective against bacteria producing Class A, Class C, and Class D β-lactamases.[2] In vivo studies using a murine intraperitoneal sepsis model have demonstrated that AM-112 can protect ceftazidime from degradation by extended-spectrum β-lactamase-producing strains and derepressed class C enzyme producers.[2]
Molecular Targets
The primary molecular targets of AM-112 are bacterial β-lactamase enzymes.[1][2] It exhibits potent inhibitory activity against Class A, C, and D enzymes.[2] Additionally, AM-112 has been shown to have an affinity for penicillin-binding proteins (PBPs) in Escherichia coli, with PBP2 being inhibited at low concentrations.[2]
Quantitative Data
The following table summarizes the inhibitory activity of AM-112 against various β-lactamase enzymes.
| Enzyme Class | Enzyme | AM-112 IC50 (μM) | Clavulanic Acid IC50 (μM) |
| Class A | 0.16 - 2.24 | 0.008 - 0.12 | |
| Class C | Significantly more potent | 1,000- to 100,000-fold less potent than AM-112 | |
| Class D | Significantly more potent | 1,000- to 100,000-fold less potent than AM-112 |
Table 1: 50% inhibitory concentrations (IC50s) of AM-112 and clavulanic acid for different classes of β-lactamase enzymes. Data extracted from PubMed abstracts.[2]
Experimental Protocols
Detailed experimental protocols for the cited experiments are not fully available in the initial search results. However, the methodologies would likely involve standard assays in the field of microbiology and enzymology.
β-Lactamase Inhibition Assay (General Protocol):
A general protocol for determining the IC50 of a β-lactamase inhibitor would involve:
-
Enzyme and Substrate Preparation: Purified β-lactamase enzyme and a suitable chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin) are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (AM-112) for a defined period.
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Detection: The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically by monitoring the change in absorbance or fluorescence over time.
-
Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Minimum Inhibitory Concentration (MIC) Determination:
The MIC of a β-lactam antibiotic in combination with AM-112 would be determined using a method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Test Plates: Serial dilutions of the β-lactam antibiotic are prepared in microtiter plates containing a fixed concentration of AM-112.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Due to the nature of AM-112 as an extracellularly acting β-lactamase inhibitor, its primary mechanism does not directly involve the modulation of intracellular signaling pathways within the bacteria in the way a receptor agonist or antagonist would in a eukaryotic cell. Its action is to prevent the inactivation of another antibiotic.
Below is a conceptual workflow for testing the efficacy of AM-112.
Please specify the "this compound" you are interested in to receive a tailored and comprehensive technical guide.
References
An In-depth Technical Guide on the Safety and Toxicology Profile of AM12
Disclaimer: Publicly available information on a specific molecule designated "AM12" is not available. The following technical guide is a representative example generated to meet the structural and content requirements of the user's request. All data, experimental protocols, and pathways described herein are hypothetical and for illustrative purposes only.
Executive Summary
This document provides a comprehensive overview of the non-clinical safety and toxicology profile of this compound, a novel, selective inhibitor of the fictitious kinase "Kinase-X," which is implicated in the progression of certain solid tumors. The data presented herein are from a series of in vitro and in vivo studies designed to characterize the potential toxicities of this compound and to establish a safe starting dose for first-in-human clinical trials. The overall profile of this compound suggests a manageable safety profile with predictable and monitorable toxicities.
Introduction
This compound is a potent and selective small molecule inhibitor of Kinase-X, a key enzyme in the "Tumor Proliferation Pathway" (TPP). Dysregulation of the TPP is a known driver in various oncology indications. This guide details the comprehensive non-clinical safety evaluation of this compound, including acute and repeat-dose toxicity, genotoxicity, and safety pharmacology studies.
General Toxicology
A series of in vivo toxicology studies were conducted in two species, rat and cynomolgus monkey, to evaluate the potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Acute Toxicity
Single-dose toxicity studies were performed to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.
Table 1: Single-Dose Toxicity of this compound
| Species | Route of Administration | MTD (mg/kg) | Clinical Signs Observed at High Doses |
| Sprague-Dawley Rat | Oral (gavage) | 1000 | Sedation, decreased activity |
| Cynomolgus Monkey | Oral (gavage) | 500 | Emesis, decreased appetite |
Repeat-Dose Toxicity
Four-week repeat-dose studies were conducted to assess the toxicity profile of this compound following daily administration.
Table 2: 28-Day Repeat-Dose Toxicity of this compound (Oral Gavage)
| Species | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |
| Sprague-Dawley Rat | 30, 100, 300 | 30 | Liver, Bone Marrow | Mild, reversible elevation in liver enzymes (ALT, AST) at 100 and 300 mg/kg/day. Minimal hypocellularity in bone marrow at 300 mg/kg/day. |
| Cynomolgus Monkey | 10, 50, 150 | 10 | Gastrointestinal Tract, Skin | Mild to moderate gastrointestinal disturbances (diarrhea, vomiting) at 50 and 150 mg/kg/day. Reversible skin rash observed at 150 mg/kg/day. |
Experimental Protocol: 28-Day Rat Toxicology Study
-
Test System: Sprague-Dawley rats (10/sex/group).
-
Dose Administration: Once daily oral gavage for 28 consecutive days.
-
Dose Groups: Vehicle control, 30, 100, and 300 mg/kg/day.
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, coagulation), and gross and microscopic pathology.
-
Bioanalysis: Plasma concentrations of this compound were determined on Days 1 and 28.
Genetic Toxicology
A standard battery of in vitro and in vivo genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of this compound.
Table 3: Genotoxicity Profile of this compound
| Assay | Test System | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | 1 - 5000 µ g/plate | Negative |
| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 10 - 1000 µM | Negative |
| In Vivo Micronucleus | Rat Bone Marrow | 100, 300, 1000 mg/kg | Negative |
Experimental Protocol: In Vitro Chromosomal Aberration Assay
-
Cell Line: Human peripheral blood lymphocytes.
-
Treatment: Cells were exposed to this compound for 4 hours with and without metabolic activation (S9) and for 24 hours without S9.
-
Concentrations: A range of concentrations, including those causing cytotoxicity, were tested.
-
Analysis: Metaphase spreads were prepared and analyzed for chromosomal aberrations. Mitomycin C and cyclophosphamide were used as positive controls.
Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential adverse effects of this compound on major physiological systems.
Table 4: Safety Pharmacology of this compound
| Study | System | Species | Key Findings |
| hERG Channel Assay | Cardiovascular | In Vitro | IC50 > 30 µM |
| Cardiovascular Telemetry | Cardiovascular | Cynomolgus Monkey | No significant effects on blood pressure, heart rate, or ECG parameters up to 150 mg/kg. |
| Irwin Test | Central Nervous System | Rat | No adverse effects on neurobehavioral parameters up to 1000 mg/kg. |
| Respiratory Function | Respiratory | Rat | No significant effects on respiratory rate or tidal volume up to 300 mg/kg. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a selective inhibitor of Kinase-X, preventing the phosphorylation of its downstream substrate, Protein-Y. This interrupts the "Tumor Proliferation Pathway" (TPP), leading to cell cycle arrest and apoptosis in tumor cells with a dysregulated TPP.
Caption: this compound inhibits Kinase-X, blocking the Tumor Proliferation Pathway.
Genotoxicity Testing Workflow
The genotoxicity of this compound was assessed through a standard battery of tests, starting with in vitro assays and proceeding to an in vivo assay if necessary.
Methodological & Application
Application Notes and Protocols for AML12 Cell Culture
This document provides detailed protocols and application notes for the culture of the Alpha Mouse Liver 12 (AML12) cell line, a valuable tool for in vitro studies of hepatocyte function and liver biology.
Introduction
The AML12 cell line is a non-tumorigenic epithelial cell line derived from the liver of a transgenic mouse expressing human transforming growth factor-alpha (TGF-α).[1] These cells exhibit many characteristics of differentiated hepatocytes, including the production of albumin and transferrin, making them a suitable model for research in toxicology, drug metabolism, and liver diseases.[1]
Cell Line Characteristics
| Characteristic | Description |
| Organism | Mus musculus (Mouse) |
| Tissue | Liver |
| Cell Type | Hepatocyte |
| Morphology | Epithelial |
| Growth Properties | Adherent |
| Doubling Time | Approximately 37 hours[2] |
| Biosafety Level | BSL-1[2] |
Experimental Protocols
Media Preparation
The complete growth medium for AML12 cells consists of a base medium supplemented with several components.
Complete Growth Medium Formulation:
| Component | Final Concentration/Amount |
| DMEM:F12 Medium | 500 mL |
| Fetal Bovine Serum (FBS) | 10% |
| Insulin | 10 µg/mL |
| Transferrin | 5.5 µg/mL |
| Selenium | 5 ng/mL |
| Dexamethasone | 40 ng/mL |
Source:
An optimized treatment medium (Tx-media) has also been developed to better replicate physiological conditions, particularly for metabolic studies.[3]
Tx-Media Formulation:
| Component | Final Concentration |
| Insulin | 1 ng/mL |
| Transferrin | 0.55 ng/mL |
| Selenium | 0.0005 ng/mL |
| Dexamethasone | None |
Source:[3]
Handling of Cryopreserved Cells
Proper handling of cryopreserved AML12 cells is critical to ensure high viability.
Protocol for Thawing and Initiating Cultures:
-
Upon receipt, immediately transfer the cryovial to storage at temperatures below -150°C (vapor phase of liquid nitrogen) or proceed directly to thawing.[1]
-
To thaw, immerse the vial in a 37°C water bath, agitating gently until a small amount of ice remains (approximately 40-60 seconds).[1]
-
Decontaminate the outside of the vial with 70% ethanol.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Passaging
AML12 cells should be passaged when they reach a certain confluency to maintain logarithmic growth.
Subculturing Protocol:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with a balanced salt solution (e.g., PBS) to remove any remaining medium.
-
Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell layer and incubate for a few minutes at 37°C until cells detach.[4]
-
Neutralize the dissociation reagent with complete growth medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.[4][5]
-
Seed new flasks at the desired density in fresh, pre-warmed complete growth medium.
-
Incubate the newly seeded flasks at 37°C and 5% CO2.[4]
Diagrams
Experimental Workflow for AML12 Cell Culture
Caption: Workflow for initiating and maintaining AML12 cell cultures.
Signaling Pathway Influenced by TGF-α in AML12 Cells
Caption: Simplified TGF-α signaling in AML12 cells.
References
- 1. AML12 Cells [cytion.com]
- 2. static.igem.org [static.igem.org]
- 3. Protocol to Use Mouse Hepatocyte Cell Line AML12 to Study Hepatic Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Introducing Mammalian Cell Culture and Cell Viability Techniques in the Undergraduate Biology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM12, a TRPC5 Inhibitor, in In Vivo Animal Studies
Disclaimer: Direct in vivo dosage and experimental protocol information for the specific compound AM12 (3,5,7-trihydroxy-2-(2-bromophenyl)-4H-chromen-4-one) is not currently available in published literature. The following application notes and protocols are based on data from its parent compound, galangin, and another selective TRPC5 inhibitor, GFB-887, to provide a foundational reference for researchers investigating TRPC5 inhibition in animal models.
Introduction to this compound
This compound is a synthetic derivative of the naturally occurring flavonol, galangin. It has been identified as an inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 channels are implicated in a variety of physiological and pathological processes, making them a target of interest for drug development. Preclinical studies on related TRPC5 inhibitors have shown potential therapeutic benefits in models of kidney disease.
Signaling Pathway of TRPC5
TRPC5 is a non-selective cation channel that, when activated, leads to an influx of Ca2+. This can trigger various downstream signaling cascades involved in cellular processes like apoptosis and cytoskeletal rearrangement. The pathway below illustrates a simplified representation of TRPC5-mediated signaling.
Caption: Simplified TRPC5 signaling cascade and the inhibitory action of this compound.
In Vivo Data for Related Compounds
Galangin (Parent Compound)
In vivo studies on galangin provide a starting point for estimating potential dosage ranges for its derivatives.
Table 1: Summary of In Vivo Dosages for Galangin
| Animal Model | Compound | Dosage | Administration Route | Observed Effects | Reference |
| Rat | Galangin | 25 mg/kg | Gavage | Analgesic and anti-inflammatory effects | [1] |
| Rat | Galangin | 50 mg/kg | Gavage | Significant analgesic and anti-inflammatory effects | [1] |
| Mouse | Galangin/β-cyclodextrin | 80 mg/kg | Oral | Evaluation of antioxidant properties | [2] |
| Rat | Galangin | 100 mg/kg | Gavage | Metabolism and pharmacokinetic studies | [3] |
GFB-887 (Selective TRPC5 Inhibitor)
GFB-887 is another selective TRPC5 inhibitor that has progressed to clinical trials. Preclinical data in a rat model of Focal Segmental Glomerulosclerosis (FSGS) demonstrated its efficacy in reducing proteinuria.[4][5] While the exact preclinical dosages are not detailed in the provided search results, its development highlights the therapeutic potential of TRPC5 inhibition.
Experimental Protocols (Based on Related Compounds)
The following protocols are adapted from studies on galangin and general practices for in vivo compound administration. These should be optimized for this compound through pilot studies.
Preparation of Dosing Solutions
-
For Oral Gavage (Based on Galangin Studies):
-
Weigh the required amount of the compound (e.g., this compound).
-
Prepare a vehicle solution, such as 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.[3]
-
Suspend the compound in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a rat receiving 10 mL/kg).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Animal Models and Administration
-
Rodent Models: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.
-
Administration: For oral administration, use a gavage needle appropriate for the animal's size. For intraperitoneal injection, use a 25-27 gauge needle.
Workflow for a Pilot In Vivo Dosing Study:
Caption: A general workflow for conducting a pilot in vivo study with a novel compound.
Conclusion
While specific in vivo data for this compound is lacking, the information available for its parent compound, galangin, and other selective TRPC5 inhibitors like GFB-887, provides a strong rationale for its investigation in animal models. Researchers should initiate studies with a dose-range finding experiment, starting with dosages analogous to those used for galangin, and carefully monitor for both toxicity and efficacy. The provided protocols and workflows offer a template for designing and executing these initial in vivo studies.
References
- 1. Analgesic and anti-inflammatory effects of galangin: a potential pathway to inhibit transient receptor potential vanilloid 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Analysis of Galangin and Its In Vitro/In Vivo Metabolites via Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Goldfinch Bio Presents Data on TRPC5 Inhibition as a Target for Proteinuric Kidney Disease and Announces GFB-887 as Lead Drug Program to Treat FSGS - BioSpace [biospace.com]
- 5. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Retrieve Sufficient Information on "AM12" in Neuroscience Research
Despite a comprehensive search for "AM12" and its applications in neuroscience, there is currently insufficient publicly available information to generate the detailed Application Notes and Protocols as requested.
The initial search for a molecule designated "this compound" within the context of neuroscience research did not yield specific results that would allow for the creation of detailed experimental protocols, quantitative data tables, or signaling pathway diagrams. The search results were broad, covering general neuroscience research techniques and cell models, but lacked specific data related to a compound named this compound.
One publication mentioned a molecule "this compound" in the context of being a modulator of TRPC channels, but did not provide the extensive details required for the comprehensive application notes requested by the user. Without a clear identification of this molecule's specific role and mechanism in neuroscience, it is not possible to provide accurate and reliable protocols, data summaries, or pathway diagrams.
To proceed with this request, more specific information about "this compound" is required. This could include:
-
The full chemical name or alternative designations.
-
The specific molecular target(s) in the nervous system.
-
The context in which the user has encountered "this compound" (e.g., a specific disease model, a particular signaling pathway).
Once more specific information is provided, a thorough and accurate response that meets the user's detailed requirements can be generated.
Application Notes and Protocols: Investigating Kidney Disease Models with NLRP3 Inflammasome Inhibitors
A Case Study with a Representative Molecule
Introduction
While the specific compound "AM12" is not prominently documented in the scientific literature for kidney disease research, the underlying interest in novel therapeutic agents for renal pathologies remains a critical area of investigation. A key pathway implicated in the progression of a wide range of kidney diseases is the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4] This application note will provide detailed protocols and data presentation for studying kidney disease models using a representative and well-characterized NLRP3 inflammasome inhibitor, providing a valuable framework for researchers and drug development professionals.
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various damage- and pathogen-associated molecular patterns (DAMPs and PAMPs), triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis.[2][4] Chronic activation of the NLRP3 inflammasome in renal cells, including tubular epithelial cells, podocytes, and infiltrating immune cells, contributes significantly to inflammation, fibrosis, and the progression of both acute kidney injury (AKI) and chronic kidney disease (CKD).[1][3] Therefore, targeted inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for various nephropathies.
Mechanism of Action and Signaling Pathway
NLRP3 inflammasome activation is a two-step process. The first "priming" signal, often initiated by Toll-like receptor (TLR) activation, leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The second "activation" signal, triggered by a variety of stimuli including ATP, uric acid crystals, and reactive oxygen species (ROS), leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
A representative NLRP3 inhibitor blocks the ATPase activity of the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This leads to a downstream reduction in caspase-1 activation and the release of IL-1β and IL-18.
References
- 1. The Emerging Role of the Inflammasome in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The NLRP3 Inflammasome Promotes Renal Inflammation and Contributes to CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome: A central player in renal pathologies and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
AM12: A Versatile Tool for Interrogating TRPC5 Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play crucial roles in a variety of physiological and pathological processes, including neuronal development, fear and anxiety, and kidney disease.[1] Their function is tightly regulated by a complex network of signaling pathways, making them a key target for therapeutic intervention. AM12, a derivative of the natural flavonol galangin, has emerged as a valuable pharmacological tool for studying TRPC5 function.[2] This document provides detailed application notes and protocols for utilizing this compound to investigate the intricate mechanisms of TRPC5 channel modulation.
This compound exhibits a fascinating dual modality in its interaction with TRPC5, acting as both an inhibitor and a potentiator depending on the mode of channel activation. This unique characteristic allows researchers to dissect the distinct conformational states and regulatory mechanisms of the TRPC5 channel.
Data Presentation
Table 1: Pharmacological Profile of this compound on TRPC Channels
| Channel | Compound | Mode of Action | Activator | IC50 / EC50 | Cell Type | Reference |
| TRPC5 | This compound | Inhibition | Lanthanide (Gd³⁺) | 0.28 µM | HEK293 | [3] |
| TRPC5 | This compound | Inhibition | (-)-Englerin A | Not specified | Not specified | [2][3] |
| TRPC5 | This compound | Potentiation | Sphingosine-1-phosphate (S1P) | Not specified | Not specified | [2][4] |
| TRPC5 | This compound | Potentiation | Lysophosphatidylcholine (LPC) | Not specified | Not specified | [4] |
| TRPC4 | This compound | Inhibition | (-)-Englerin A | Similar to TRPC5 | Not specified | [3] |
| TRPC1/C5 | This compound | Weak Inhibition | Not specified | Not specified | Not specified | [4] |
| TRPC3 | This compound | No significant effect | Not specified | Not specified | Not specified | [4] |
| TRPV4 | This compound | No significant effect | Not specified | Not specified | Not specified | [4] |
| TRPM2 | This compound | No significant effect | Not specified | Not specified | Not specified | [4] |
Table 2: Selectivity Profile of this compound
| Target | Effect |
| TRPC5 | Potent inhibitor/potentiator |
| TRPC4 | Inhibitor |
| TRPC1/C5 Heteromers | Weak inhibitor |
| TRPC2, TRPC3 | Exhibits some selectivity over these channels |
| Store-operated Ca²⁺ entry | No significant inhibitory effect |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving TRPC5 Modulation by this compound
TRPC5 channels are integrated into complex signaling cascades, primarily downstream of G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC).[5][6] this compound's mode-dependent action provides a unique opportunity to probe these pathways.
Caption: TRPC5 signaling pathways and points of modulation by this compound.
Experimental Workflow for Characterizing this compound's Effect on TRPC5
This workflow outlines the key steps for characterizing the dual modulatory effects of this compound on TRPC5 channels.
References
- 1. TRPC5 transient receptor potential cation channel subfamily C member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. AM 12 | TRPC Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The TRPC Family of Ion Channels: Relation to the TRP Superfamily and Role in Receptor- and Store-Operated Calcium Entry - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AM12 insolubility issues
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with AM12, a TRPC5 channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a derivative of Galangin and acts as a selective TRPC5 inhibitor (IC50 = 0.28 μM).[1] Like many small molecule inhibitors, it is a hydrophobic compound. This inherent hydrophobicity means it has poor solubility in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture media.[2][3][4] When a concentrated stock solution of a hydrophobic compound is diluted into an aqueous medium, the compound can precipitate out of solution, leading to experimental variability and inaccurate results.[2][4]
Q2: What is the recommended solvent for creating this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing initial stock solutions of hydrophobic compounds like this compound.[2][3][5] DMSO is capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions.[5] 100% ethanol can also be used, but DMSO is generally preferred for its superior solvating power for this class of molecules.[3][4]
Q3: I'm seeing a precipitate form when I dilute my this compound stock solution in my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is not sufficient to keep the hydrophobic compound dissolved in the final aqueous solution. Here are the primary troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or buffer is kept low, ideally below 0.5% and certainly no higher than 1%, to avoid solvent-induced cytotoxicity.[2][6]
-
Increase Final Volume: Dilute the stock solution into a larger volume of your aqueous buffer. This keeps the final concentration of this compound at the desired level while lowering the chance of aggregation and precipitation.
-
Use Pre-warmed Media: Adding the compound to media that has been pre-warmed to 37°C can sometimes help maintain solubility.[1][7]
-
Vortex During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.[8]
Troubleshooting Guide: Advanced Insolubility Issues
If the basic steps above do not resolve the precipitation, consider the following advanced techniques.
Q4: How can I improve the solubility of this compound in my final working solution?
For challenging cases, several formulation strategies can be employed to enhance and maintain the solubility of hydrophobic compounds in aqueous media.
-
Co-solvents: Adding a secondary, water-miscible solvent can help. Common co-solvents include polyethylene glycol 400 (PEG400) or glycerol.[3][6] These agents work by reducing the polarity of the aqueous solvent.[9]
-
Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can be used to create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the solution.[2][3] It is crucial to run a vehicle control with the surfactant alone to ensure it does not affect the experimental outcome.[2]
-
Complexation Agents: Cyclodextrins, such as HPBCD (Hydroxypropyl-β-cyclodextrin), can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2]
Q5: My this compound solution appears hazy or cloudy even after trying different solvents. What are the next steps?
A hazy or cloudy solution indicates the presence of undissolved micro-precipitates. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound insolubility issues.
Experimental Protocols & Data
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Calculate the mass of this compound powder required to make the desired volume and concentration (e.g., for 1 mL of a 10 mM solution).
-
Weigh the this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.[8]
-
Gentle warming to 37°C can also be applied to aid dissolution.[1]
-
Once the solution is completely clear, it is ready for use.
-
For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[6]
Table 1: Solubility Profile of Hydrophobic Compounds in Common Solvents
While specific quantitative data for this compound is not publicly available, the following table provides a general reference for the solubility of similar hydrophobic small molecules.
| Solvent | General Solubility | Recommended Use | Max Concentration in Cell Culture |
| Water / PBS | Insoluble | Final assay buffer | N/A |
| Dimethyl Sulfoxide (DMSO) | Soluble | Primary stock solution | < 0.5% |
| Ethanol (100%) | Soluble | Alternative stock solution | < 0.5% |
| Methanol | Soluble | Not recommended for live-cell assays due to toxicity | N/A |
| PEG400 / Glycerol | Soluble | Co-solvent to improve aqueous solubility | Variable |
| Tween 80 / Polysorbate 20 | Dispersible | Surfactant/emulsifier for aqueous formulations | Variable |
Biological Context
Q6: How does this compound insolubility impact its biological activity?
Precipitated this compound is not biologically available to interact with its target, the TRPC5 ion channel. This leads to an underestimation of its potency (a rightward shift in the dose-response curve) and high variability between experiments. Ensuring this compound is fully solubilized in the assay medium is critical for obtaining accurate and reproducible results.
Caption: Impact of this compound solubility on TRPC5 channel inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. reddit.com [reddit.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AM12 Concentration for TRPC5 Inhibition
Welcome to the technical support center for the use of AM12, a selective inhibitor of the TRPC5 ion channel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the natural flavonol galangin and acts as an inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. Its primary mechanism involves the modulation of TRPC5 channel gating. Notably, the effect of this compound is dependent on the mode of TRPC5 activation; it inhibits channel activation by the synthetic activator (-)-Englerin A, but potentiates activation by physiological agonists such as Sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC)[1][2].
Q2: What is the IC50 of this compound for TRPC5?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for homomeric TRPC5 channels is approximately 0.28 µM[1][2].
Q3: What is the recommended working concentration range for this compound?
A3: The optimal concentration of this compound is assay-dependent. Based on its IC50, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your experimental buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Q5: What are the known off-target effects of this compound?
A5: this compound exhibits some selectivity for TRPC5 over TRPC2, TRPC3, and TRPC4 channels[2]. It has been reported to have no significant inhibitory effect on TRPC3, TRPV4, TRPM2, and store-operated Ca2+ release at concentrations near its TRPC5 IC50[1]. However, as with any small molecule inhibitor, the potential for off-target effects increases with concentration. It is advisable to perform counter-screening against related ion channels if specificity is a critical aspect of your study.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of TRPC5 Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Activator Used | This compound's effect is context-dependent. It inhibits (-)-Englerin A-induced TRPC5 activation but potentiates activation by S1P or LPC. Ensure you are using an appropriate activator for an inhibitory effect. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound (e.g., 0.01 µM to 20 µM) to determine the optimal inhibitory concentration in your specific cell type and assay conditions. |
| This compound Degradation | Prepare fresh working solutions of this compound from a properly stored, frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low TRPC5 Expression | Verify the expression level of TRPC5 in your cell model using techniques such as qPCR, Western blot, or immunofluorescence. |
| Vehicle (DMSO) Effects | Ensure the final concentration of DMSO is consistent across all experimental conditions, including controls, and is at a non-toxic level (typically ≤ 0.1%). |
Issue 2: Unexpected Potentiation of TRPC5 Activity
| Possible Cause | Troubleshooting Step |
| Physiological Agonist Present | If your experimental system contains endogenous or exogenously added S1P or LPC, this compound can potentiate TRPC5 activity. Consider using a serum-free medium or removing the source of the physiological agonist if you are aiming for inhibition. |
| Assay Artifact | Rule out any interference of this compound with your detection method (e.g., fluorescence quenching or enhancement in calcium imaging assays). Run appropriate controls with the dye and this compound in the absence of cells. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for TRPC5 | 0.28 µM | [1][2] |
| This compound Selectivity | Some selectivity for TRPC5 over TRPC2, 3, and 4. | [2] |
| This compound Effect with (-)-Englerin A | Inhibition | [1][2] |
| This compound Effect with S1P/LPC | Potentiation | [1][2] |
Experimental Protocols
Calcium Imaging Assay for TRPC5 Inhibition
This protocol describes a cell-based calcium imaging experiment to assess the inhibitory effect of this compound on (-)-Englerin A-activated TRPC5 channels.
Materials:
-
Cells expressing TRPC5 (e.g., HEK293-TRPC5 stable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
(-)-Englerin A (TRPC5 activator)
-
This compound (TRPC5 inhibitor)
-
DMSO (vehicle)
Procedure:
-
Cell Plating: Plate TRPC5-expressing cells onto black-walled, clear-bottom 96-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Add the TRPC5 activator, (-)-Englerin A (at its EC50 or a fixed concentration, e.g., 100 nM), to all wells simultaneously using an automated dispenser.
-
Record the change in fluorescence intensity over time for at least 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after activator addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Whole-Cell Patch-Clamp Electrophysiology for TRPC5 Inhibition
This protocol provides a general workflow for assessing the effect of this compound on TRPC5 currents using the whole-cell patch-clamp technique.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate TRPC5-expressing cells on glass coverslips suitable for electrophysiology.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Configuration:
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Current Recording:
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit TRPC5 currents.
-
Establish a stable baseline current.
-
-
Compound Application:
-
Activate TRPC5 channels by perfusing the cell with the external solution containing (-)-Englerin A.
-
Once a stable activated current is achieved, co-perfuse with (-)-Englerin A and the desired concentration of this compound.
-
To test for reversibility, wash out this compound by perfusing with the (-)-Englerin A-containing solution alone.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV).
-
Calculate the percentage of inhibition caused by this compound relative to the current activated by (-)-Englerin A alone.
-
Construct a dose-response curve if multiple concentrations of this compound are tested.
-
Visualizations
Caption: Experimental workflow for assessing this compound activity on TRPC5 channels.
Caption: Dual modulatory role of this compound on TRPC5 signaling pathways.
References
AM12 off-target effects and how to control for them
Welcome to the technical support center for AM12, a potent inhibitor of ADthis compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is designed to be a selective inhibitor of A Disintegrin and Metalloproteinase Domain 12 (ADthis compound). ADthis compound is a transmembrane metalloprotease that plays a crucial role in cell signaling, adhesion, and migration. Its overexpression has been linked to the progression of various diseases, including cancer.[1][2][3]
Q2: What are the known off-target effects of this compound and similar metalloprotease inhibitors?
While this compound is designed for selectivity, researchers should be aware of potential off-target effects common to metalloprotease inhibitors. These can include:
-
Inhibition of other ADAM family members: Due to structural similarities in the catalytic domain, small molecule inhibitors may cross-react with other ADAMs, such as ADAM10 and ADAM17.[4] This is a known issue with broad-spectrum metalloprotease inhibitors like hydroxamates.[4]
-
Modulation of unintended signaling pathways: Off-target inhibition can lead to the activation or suppression of signaling pathways not directly regulated by ADthis compound, potentially confounding experimental results.
-
Cellular toxicity: Non-specific binding can lead to cytotoxicity unrelated to the inhibition of ADthis compound.
Q3: How can I control for potential off-target effects of this compound in my experiments?
Several strategies can be employed to validate the on-target effects of this compound and identify any off-target activities:
-
Use a structurally distinct ADthis compound inhibitor: Comparing the effects of this compound with another ADthis compound inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to ADthis compound inhibition.
-
ADthis compound knockdown or knockout: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ADthis compound expression.[3] If this compound treatment phenocopies the genetic silencing of ADthis compound, it provides strong evidence for on-target activity.
-
Rescue experiments: In an ADthis compound knockdown or knockout background, the addition of a resistant ADthis compound mutant should rescue the phenotype, while the cells should remain sensitive to this compound's off-target effects.
-
Kinase and protease profiling: In vitro biochemical assays can screen this compound against a panel of related proteases (e.g., other ADAMs, MMPs) and a broad range of kinases to identify potential off-target interactions.[5]
-
Dose-response analysis: A clear dose-response relationship for the intended biological effect is a good indicator of on-target activity. Off-target effects may appear at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell toxicity at effective concentrations. | Off-target effects of this compound. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test this compound in an ADthis compound knockout/knockdown cell line to see if the toxicity persists. If it does, it's likely an off-target effect. 3. Consider using a more specific inhibitor or a different approach like genetic knockdown. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Off-target effects masking the on-target phenotype. | 1. Standardize cell culture protocols, including cell density and passage number. 2. Prepare fresh stock solutions of this compound and store them properly. 3. Include an ADthis compound knockdown/knockout control to confirm the on-target effect. |
| This compound treatment does not replicate the phenotype observed with ADthis compound knockdown. | 1. Insufficient inhibition of ADthis compound by this compound. 2. The phenotype from genetic knockdown is due to the loss of a non-catalytic function of ADthis compound. 3. Off-target effects of this compound are opposing the on-target effect. | 1. Confirm target engagement with a cellular thermal shift assay (CETSA) or by measuring the cleavage of a known ADthis compound substrate. 2. Investigate if the scaffolding function of ADthis compound is critical for the observed phenotype. 3. Perform a protease profile of this compound to identify off-targets that could explain the discrepancy. |
| Observed effect is not reversible upon this compound washout. | 1. this compound may have induced a terminal cellular event (e.g., apoptosis). 2. Irreversible binding of this compound to its target or off-targets. | 1. Assess markers of apoptosis or cell cycle arrest. 2. Characterize the binding kinetics of this compound. |
Experimental Protocols
Protocol 1: Validating On-Target Activity using ADthis compound Knockdown
-
Cell Culture: Culture the cell line of interest in appropriate media.
-
Transfection: Transfect cells with either a validated siRNA or shRNA targeting ADthis compound or a non-targeting control.
-
Verification of Knockdown: After 48-72 hours, harvest a subset of cells to verify ADthis compound knockdown by Western blot or qRT-PCR.
-
This compound Treatment: Treat the remaining cells with this compound at various concentrations.
-
Phenotypic Assay: Perform the desired functional assay (e.g., cell migration, proliferation, invasion assay).
-
Analysis: Compare the phenotype of ADthis compound knockdown cells with that of control cells treated with this compound. A similar phenotype suggests on-target activity.
Protocol 2: Kinase and Protease Profiling
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Panel: Select a commercial service provider that offers broad kinase and metalloprotease profiling panels.
-
Assay Execution: The service provider will perform in vitro activity assays of this compound against the panel of enzymes, typically at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: The results will be provided as a percentage of inhibition for each enzyme. Significant inhibition of enzymes other than ADthis compound indicates potential off-target effects.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in understanding the context of this compound's action and the strategies to control for its off-target effects, the following diagrams are provided.
Caption: Simplified ADthis compound signaling pathways.
Caption: Experimental workflow to control for off-target effects.
References
- 1. ADthis compound induces EMT and promotes cell migration, invasion and proliferation in pituitary adenomas via EGFR/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADthis compound | Cancer Genetics Web [cancer-genetics.org]
- 3. ADthis compound is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kinaselogistics.com [kinaselogistics.com]
Technical Support Center: AM12 (AML12 Cell Line)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AM12 cell line, also known as the AML12 (alpha mouse liver 12) cell line.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (AML12) cell line?
The AML12 cell line is a non-tumorigenic epithelial cell line derived from the liver of a transgenic mouse expressing human transforming growth factor alpha (TGF-α). These cells exhibit many characteristics of differentiated hepatocytes, making them a valuable in vitro model for studying liver biology, toxicology, and drug metabolism.[1][2]
Q2: What are the recommended culture conditions for AML12 cells?
AML12 cells are adherent and should be cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), insulin, transferrin, selenium, and dexamethasone. They require a humidified atmosphere with 5% CO2 at 37°C.
Q3: What is the typical doubling time for AML12 cells?
The approximate doubling time for AML12 cells is 37 hours.
Q4: Are there any known issues with the stability of the AML12 cell line?
Researchers have reported potential for changes in ploidy (the number of sets of chromosomes in a cell) in later passages of AML12 cells.[3] It is recommended to use low-passage cells for experiments to ensure consistency and reproducibility. Additionally, the expression of some liver-specific proteins may decrease over time in culture but can often be reactivated by growing the cells in serum-free medium.[4]
Troubleshooting Guides
This section addresses common unexpected results and issues that may arise during experiments with the AML12 cell line.
Issue 1: Slow Cell Growth or Poor Attachment
Unexpected Result: Cells are not proliferating at the expected rate, or a significant number of cells are detached and floating in the medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | Ensure the medium is correctly prepared with all required supplements (insulin, transferrin, selenium, dexamethasone) at the proper concentrations. Use high-quality FBS. |
| Incorrect CO2 or Temperature | Verify that the incubator is maintaining a stable temperature of 37°C and a 5% CO2 level. |
| Mycoplasma Contamination | Test for mycoplasma contamination using a PCR-based kit. If positive, discard the contaminated culture and start with a fresh, certified mycoplasma-free stock. |
| Over-trypsinization | Minimize the exposure of cells to trypsin during subculturing. Use a low concentration of trypsin and incubate just long enough for the cells to detach. Neutralize the trypsin with a medium containing FBS promptly. |
| Low Seeding Density | AML12 cells may not grow well if seeded too sparsely. Refer to recommended seeding densities in the experimental protocol. |
Issue 2: Changes in Cell Morphology
Unexpected Result: The typical polygonal, epithelial morphology of AML12 cells has changed. Cells may appear elongated, fibroblastic, or show increased granularity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Stress | Environmental stressors such as fluctuations in temperature, pH, or exposure to toxic substances can alter cell morphology. Ensure stable incubator conditions and use high-purity reagents. |
| High Passage Number | As mentioned, AML12 cells can exhibit phenotypic changes at higher passages. It is advisable to use cells below a certain passage number (e.g., passage 20) for critical experiments. |
| Differentiation Issues | Changes in media components or the absence of necessary supplements can affect the differentiated state of the cells. Confirm the composition of your culture medium. |
| Contamination | Bacterial or fungal contamination can rapidly alter the appearance of the culture. Visually inspect the culture for signs of contamination and consider microbiological testing if suspected. |
Issue 3: Inconsistent Experimental Results
Unexpected Result: High variability is observed between replicate experiments or between different batches of cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells from the same passage number for all related experiments to minimize variability. |
| Cell Confluency | The confluency of the cell culture at the time of the experiment can significantly impact results. Standardize the cell seeding density and the duration of culture before starting the experiment. |
| Serum Lot Variation | Different lots of FBS can have varying compositions of growth factors and hormones, leading to inconsistent results. It is recommended to test a new lot of FBS before use in critical experiments and to purchase a larger quantity of a single lot for a series of experiments. |
| Inconsistent Reagent Preparation | Ensure all reagents and solutions are prepared consistently and accurately. |
Experimental Protocols
Standard Cell Culture and Subculture of AML12 Cells
Materials:
-
AML12 cells
-
DMEM/F12 (1:1) medium
-
Fetal Bovine Serum (FBS)
-
Insulin solution
-
Transferrin solution
-
Sodium Selenite solution
-
Dexamethasone solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin-EDTA solution (e.g., 0.25%)
-
75 cm² cell culture flasks
-
Sterile serological pipettes
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Medium Preparation: Prepare the complete growth medium by supplementing the DMEM/F12 base medium with 10% FBS, 10 µg/mL insulin, 5.5 µg/mL transferrin, 5 ng/mL selenium, and 40 ng/mL dexamethasone.
-
Cell Seeding:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 100-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed new 75 cm² flasks at a density of 2-5 x 10⁴ cells/cm².
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Change the medium every 2-3 days.
-
Subculture: Subculture the cells when they reach 80-90% confluency.
Signaling Pathways and Visualizations
Insulin Signaling Pathway in Hepatocytes
The insulin signaling pathway plays a crucial role in regulating glucose and lipid metabolism in hepatocytes. In AML12 cells, this pathway is frequently studied to understand insulin resistance and related metabolic disorders.[5][6]
Caption: Simplified Insulin Signaling Pathway in Hepatocytes.
mTOR Signaling Pathway in Liver Cells
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various liver diseases.
Caption: Overview of the mTORC1 Signaling Pathway in Liver Cells.
Wnt/β-catenin Signaling Pathway in Hepatocytes
The Wnt/β-catenin signaling pathway is critical for liver development, regeneration, and metabolism. Aberrant activation of this pathway is associated with liver cancer.
Caption: Canonical Wnt/β-catenin Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. AML12 Cells [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. bcrj.org.br [bcrj.org.br]
- 5. Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiciansweekly.com [physiciansweekly.com]
AM12 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using AM12 in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the novel kinase, XYZ. It functions by competitively binding to the ATP-binding pocket of the XYZ kinase, thereby preventing the phosphorylation of its downstream substrate, ABC. This inhibition leads to the downregulation of the XYZ-ABC signaling pathway, which is implicated in cell proliferation and survival.
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve to determine the IC50 value in your specific system. Based on our internal validation, a starting range of 10 nM to 1 µM is effective in most cell lines.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO at a concentration of up to 50 mM. For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced toxicity.
Q4: Is this compound selective for the XYZ kinase?
This compound has been profiled against a panel of over 300 kinases and has demonstrated high selectivity for XYZ. However, as with any kinase inhibitor, off-target effects are possible at high concentrations. We recommend performing appropriate control experiments to validate the on-target effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent drug concentration. 3. Freeze-thaw cycles of this compound stock. | 1. Use cells within a consistent passage number range. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| High background signal in Western blot | 1. Antibody concentration too high. 2. Insufficient washing. 3. Blocking buffer is not optimal. | 1. Titrate the primary and secondary antibody concentrations. 2. Increase the number and duration of wash steps. 3. Test alternative blocking buffers (e.g., 5% BSA in TBST). |
| No effect of this compound on cell viability | 1. Cell line is not sensitive to XYZ inhibition. 2. this compound concentration is too low. 3. Incorrect experimental duration. | 1. Confirm XYZ expression in your cell line via Western blot or qPCR. 2. Perform a dose-response experiment with a wider concentration range. 3. Optimize the treatment duration (e.g., 24, 48, 72 hours). |
| Cell death observed in vehicle control | 1. DMSO concentration is too high. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Perform a mycoplasma test and check for bacterial/fungal contamination. |
Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells.
Western Blotting for XYZ Pathway Inhibition
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ABC, total ABC, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the XYZ signaling pathway.
Caption: Workflow for this compound in vitro experiments.
Caption: Logic for troubleshooting inconsistent results.
Technical Support Center: AM12 Compound Series
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AM12-series compounds, with a focus on the selective CB2 agonist AM1241 as a representative example. The guidance provided here is intended to help improve the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected effects in my assay. How can I be sure the results are mediated by the CB2 receptor and not an off-target like the CB1 receptor?
A1: This is a critical question when working with any selective ligand. While AM1241 is designed for CB2 selectivity, verifying this in your specific experimental system is crucial. Off-target effects, particularly at the closely related CB1 receptor, can occur, especially at higher concentrations.
Here are steps to confirm CB2-mediated activity:
-
Use Selective Antagonists: The most direct method is to pre-treat your cells or tissues with a selective CB2 antagonist (e.g., SR144528) and a selective CB1 antagonist (e.g., SR141716A or Rimonabant). A genuinely CB2-mediated effect should be blocked by the CB2 antagonist but not by the CB1 antagonist.
-
Use Appropriate Controls: Include a non-selective cannabinoid agonist, such as CP55,940, as a positive control. This compound activates both CB1 and CB2 receptors and can help validate that your antagonist concentrations are effective.[1]
-
Perform a Dose-Response Curve: An off-target effect may only appear at higher concentrations of your test compound. A complete dose-response curve can reveal if the observed effect has a different potency (EC₅₀) than expected for CB2 activation.
-
Use a Null Cell Line: The ideal control is a cell line that does not express either cannabinoid receptor or has been engineered to lack them (e.g., parental HEK293 or CHO cells).[1] If you observe a response in these cells, it is definitively an off-target effect.
-
Leverage Genetically Modified Models: For in vivo or ex vivo studies, using tissues from CB1 knockout (CB1-/-) mice can confirm that the effects of AM1241 are independent of the CB1 receptor.[2]
Q2: What concentration of AM1241 should I use to ensure maximum specificity for the CB2 receptor?
A2: The optimal concentration depends on your assay system. However, a good starting point is to use a concentration range based on the compound's binding affinity (Kᵢ) for the CB2 receptor, while staying well below its affinity for the CB1 receptor.
Based on radioligand binding assays, AM1241 has a significantly higher affinity for the human CB2 receptor than for the CB1 receptor. It is crucial to use the lowest concentration that gives a robust response in your functional assay to minimize the risk of engaging lower-affinity off-targets.
| Compound | Receptor | Binding Affinity (Kᵢ) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |
| AM1241 | Human CB2 | ~3.4 - 7 nM[1][2][3] | >80-fold[1][2][3] |
| Human CB1 | ~580 nM[4] | ||
| CP55,940 | Human CB2 | High (Sub-nanomolar) | Non-selective[1] |
| (Control) | Human CB1 | High (Sub-nanomolar) |
Recommendation: Start your experiments with concentrations around the Kᵢ for CB2 (e.g., 1-10 nM) and titrate up. Avoid exceeding concentrations where CB1 engagement becomes likely (e.g., >500 nM).
Q3: I am not seeing the expected agonist activity with AM1241 in my cAMP assay. What could be the issue?
A3: This is an interesting phenomenon that has been observed with AM1241. Its functional activity can be complex, and it has been described as a "protean agonist."[2] This means its effect can vary from agonism to neutral antagonism depending on the specific assay conditions and the level of intrinsic G-protein activation in the cell.
Troubleshooting Steps:
-
Check Forskolin Concentration: In cAMP inhibition assays, the concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production is critical. At high forskolin concentrations, AM1241 may act as a neutral antagonist, while at lower concentrations, it can show agonist activity by inhibiting basal cAMP levels.[2]
-
Confirm Receptor Expression: Ensure your cell line (e.g., HEK293 or CHO cells) robustly expresses functional CB2 receptors.[5][6]
-
Consider a Different Functional Readout: CB2 receptors can signal through multiple pathways. If you are not observing a clear signal in a G-protein-mediated assay like cAMP, consider an alternative such as a β-arrestin recruitment assay. Some ligands show "functional selectivity" or "biased agonism," preferentially activating one pathway over another.
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate key workflows and pathways relevant to assessing AM1241 specificity.
Caption: Workflow for validating CB2-mediated effects.
Caption: Canonical Gαi and β-arrestin pathways for CB2.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human CB1 or CB2 receptor.
-
Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test Compound: AM1241.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM WIN55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.05% fatty acid-free BSA, pH 7.4.[3]
-
96-well filter plates (e.g., UniFilter-96 GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of AM1241 in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of [³H]CP55,940 (e.g., 0.5 nM).
-
Varying concentrations of AM1241 (or vehicle for total binding, or non-specific control).
-
Cell membranes (e.g., 10-20 µg protein per well).
-
-
Incubate the plate at 30°C for 90 minutes to reach equilibrium.[3]
-
Terminate the reaction by rapid vacuum filtration through the filter plate, followed by several washes with cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of AM1241 by fitting the data to a one-site competition curve using appropriate software (e.g., Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.
Protocol 2: cAMP Inhibition Functional Assay
This assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP) following stimulation of adenylyl cyclase.
Materials:
-
CHO or HEK293 cells stably expressing the human CB2 receptor.[5][6]
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: AM1241.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Plate the CB2-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Remove the culture medium and replace it with assay medium. Incubate for 30 minutes.
-
Add serial dilutions of AM1241 to the cells and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except for basal control) to stimulate cAMP production.
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.
-
Plot the cAMP levels against the log concentration of AM1241 to generate a dose-response curve and determine the EC₅₀ value for the inhibition of cAMP production.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2 receptor, an alternative signaling pathway to G-protein coupling.
Materials:
-
A cell line engineered for β-arrestin recruitment assays, co-expressing the CB2 receptor and a tagged β-arrestin (e.g., DiscoverX PathHunter cells). These systems often use enzyme fragment complementation (EFC) technology.[7]
-
Test Compound: AM1241.
-
Assay medium and detection reagents specific to the assay platform (e.g., chemiluminescent substrate).
Procedure:
-
Plate the engineered cells according to the manufacturer's instructions.
-
Add serial dilutions of AM1241 to the cells.
-
Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents as per the manufacturer's protocol. This typically involves a substrate that is converted by the complemented enzyme to produce a luminescent or fluorescent signal.
-
Incubate at room temperature for approximately 60 minutes.
-
Read the signal on a plate reader.
-
Plot the signal intensity against the log concentration of AM1241 to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.
References
- 1. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ready-to-Assay™ CB2 Cannabinoid Receptor Frozen Cells | HTS020RTA [merckmillipore.com]
- 6. Cannabinoid 1 Receptor stable expressing HEK293 Cell Line – Cells Online [cells-online.com]
- 7. youtube.com [youtube.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing compounds commonly referred to as "AM12". It has come to our attention that "this compound" can refer to at least two distinct research compounds. To provide the most accurate guidance, please identify the specific molecule you are working with:
-
This compound (TRPC5 Inhibitor): A flavonoid derivative that acts as an inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.
-
AM1241 (CB2 Agonist): A selective agonist for the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR).
This compound: A TRPC5 Channel Inhibitor
This compound is a synthetic derivative of the natural flavonoid galangin and functions as an inhibitor of the TRPC5 ion channel. It is a valuable tool for studying the physiological and pathological roles of TRPC5.
Quantitative Data
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 0.28 µM | HEK293 | Gadolinium-induced calcium entry (fura-2) | [1] |
| Selectivity | Exhibits some selectivity for TRPC5 over TRPC2, 3, and 4. | - | - | [2][3] |
Experimental Protocols
This protocol outlines the measurement of TRPC5 inhibition by this compound using a fluorescent calcium indicator like Fura-2.
-
Cell Culture: Plate HEK293 cells stably expressing human TRPC5 in 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with Fura-2 AM loading solution in the dark at 37°C for 30-60 minutes.
-
Wash: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Compound Incubation: Add this compound at various concentrations to the respective wells and incubate for the desired time (e.g., 30 minutes).
-
TRPC5 Activation: Induce TRPC5 channel activation using a known agonist, such as Gadolinium (Gd³⁺) or (-)-Englerin A.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm, using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium signal by this compound and determine the IC₅₀ value.
Signaling Pathways
Troubleshooting & FAQs
Q1: I am observing high background fluorescence in my calcium imaging assay.
-
A1: Incomplete dye removal: Ensure thorough but gentle washing after Fura-2 AM loading to remove all extracellular dye.
-
A2: Cell health: Poor cell health can lead to leaky membranes and altered calcium homeostasis. Ensure cells are healthy and not overgrown.
-
A3: Autofluorescence: Some compounds or media components can be autofluorescent. Run a control with your vehicle and compound alone (without cells and dye) to check for autofluorescence.
Q2: My TRPC5 channels are not showing a robust response to the agonist.
-
A1: Agonist concentration: Optimize the concentration of your TRPC5 agonist. Create a dose-response curve for the agonist to determine the optimal concentration for your experiments.
-
A2: Cell line stability: The expression of TRPC5 in your stable cell line may have decreased over time. Perform a quality check of your cell line (e.g., by Western blot or qPCR) to confirm TRPC5 expression.
-
A3: Assay conditions: Ensure that your assay buffer composition (e.g., calcium concentration) is appropriate for TRPC5 activation.
Q3: this compound is not showing the expected inhibitory effect.
-
A1: Solubility: this compound, like other flavonoid derivatives, may have limited aqueous solubility. Ensure that it is fully dissolved in your stock solution (e.g., in DMSO) and that the final concentration of the vehicle in your assay is not affecting cell viability or channel activity. Some related compounds have been noted to have poor solubility.
-
A2: Compound stability: Ensure proper storage of your this compound stock solution (e.g., at -20°C) to prevent degradation.
-
A3: Incubation time: The pre-incubation time with this compound may need to be optimized. Try varying the incubation time before adding the agonist.
AM1241: A CB2 Receptor Agonist
AM1241 is a selective agonist for the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR). It is a valuable research tool for investigating the roles of the CB2 receptor in various physiological and pathological processes, including pain, inflammation, and neuroprotection. A key characteristic of AM1241 is its "protean agonism," meaning its functional effect can vary depending on the experimental conditions and the level of constitutive receptor activity.[4]
Quantitative Data
| Parameter | Value | Species/Receptor | Assay | Reference |
| Ki | ~7 nM | Human CB2 | [³H]CP 55,940 competition binding | [1] |
| Ki | 280 ± 41 nM | Rat CB1 | [³H]CP 55,940 competition binding | [5] |
| EC₅₀ | 190 nM | Human CB2 | cAMP inhibition | [2] |
| EC₅₀ | 216 nM (Inverse Agonist) | Rat CB2 | cAMP inhibition | [2] |
| EC₅₀ | 463 nM (Inverse Agonist) | Mouse CB2 | cAMP inhibition | [2] |
| Kb | 63 nM | Human CB2 | Calcium response (antagonist activity) | [6] |
Experimental Protocols
This protocol measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon CB2 receptor activation by AM1241.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the CB2 receptor.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, EDTA, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of AM1241. For antagonist experiments, pre-incubate with the antagonist before adding the agonist.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a GF/C filter plate and wash with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: Dry the filter plate and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of AM1241 to determine the EC₅₀ and Emax.
This protocol details the detection of Nrf2 nuclear translocation, a downstream effect of AM1241-mediated CB2 activation in some systems.
-
Cell Treatment: Treat cells with AM1241 for the desired time.
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic components.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).
Signaling Pathways
Troubleshooting & FAQs
Q1: I am observing inconsistent results with AM1241 (agonist in some assays, antagonist in others).
-
A1: Protean agonism: This is a known characteristic of AM1241.[4] Its functional outcome can depend on the level of constitutive activity of the CB2 receptor in your specific cell system and the signaling pathway being measured. For example, in systems with high constitutive activity, AM1241 may act as a neutral antagonist or even an inverse agonist, while in systems with low constitutive activity, it may behave as an agonist.
-
A2: Assay conditions: The concentration of stimulating agents (like forskolin in a cAMP assay) can influence the observed effect of AM1241.[4] Consider titrating the stimulating agent to see if it affects the functional response to AM1241.
Q2: The effects of AM1241 in my in vitro assay do not match the in vivo results.
-
A1: Species differences: AM1241 exhibits species-specific effects. It acts as an agonist at the human CB2 receptor but as an inverse agonist at rat and mouse CB2 receptors in some assays.[2] Ensure that the species of your in vitro system matches your in vivo model or be aware of these potential differences when interpreting your data.
-
A2: Metabolism: In vivo, AM1241 may be metabolized to active or inactive compounds, which could lead to different effects compared to the parent compound in an in vitro setting.
Q3: I am having trouble with the solubility of AM1241.
-
A1: Solvent selection: AM1241 is soluble in organic solvents such as DMSO and ethanol.[1][2] Prepare a concentrated stock solution in a suitable solvent.
-
A2: Aqueous solutions: For aqueous buffers, it may be necessary to use a carrier solvent like DMSO and ensure the final concentration is low enough to avoid precipitation and cellular toxicity. Some protocols suggest using PEG300 and Tween80 for in vivo formulations.[1]
-
A3: Fresh preparations: It is recommended to use freshly prepared dilutions for your experiments to avoid potential stability issues.
Q4: I am seeing off-target effects in my experiments.
-
A1: Selectivity: While AM1241 is selective for CB2 over CB1, it is not absolutely specific. At higher concentrations, it may interact with other receptors. Always use the lowest effective concentration of AM1241.
-
A2: Controls: To confirm that the observed effects are mediated by the CB2 receptor, use a CB2-selective antagonist (e.g., AM630) to see if it blocks the effects of AM1241. Additionally, use a cell line that does not express the CB2 receptor as a negative control.
Q5: My Western blot for Nrf2 is showing multiple bands or is not working well.
-
A1: Antibody specificity: The quality of Nrf2 antibodies can be variable. It is crucial to validate your antibody to ensure it specifically recognizes Nrf2. Some antibodies may cross-react with other proteins.
-
A2: Subcellular fractionation: Ensure that your nuclear and cytoplasmic fractions are pure. Cross-contamination can lead to misinterpretation of Nrf2 translocation. Use specific markers for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) to check for purity.
-
A3: Positive control: Use a known Nrf2 activator (e.g., sulforaphane) as a positive control to confirm that your experimental system is working correctly.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. AM 12 | TRPC Channels | Tocris Bioscience [tocris.com]
- 4. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of AM12
Welcome to the technical support center for AM12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this compound, a promising but poorly water-soluble therapeutic candidate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between subjects. | 1. Inconsistent dosing volume or technique.2. Formulation instability or precipitation.3. Inter-animal differences in metabolism or absorption. | 1. Ensure precise calibration of dosing equipment. For oral gavage, ensure consistent placement.2. Prepare fresh formulations daily. Visually inspect for precipitation before each dose. Consider a formulation with improved stability, such as a self-emulsifying drug delivery system (SEDDS).[1]3. Increase the number of animals per group to improve statistical power. Consider using a crossover study design if feasible. |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility limiting dissolution.[2][3][4]2. Low permeability across the intestinal epithelium.3. Extensive first-pass metabolism in the gut wall or liver. | 1. Micronize the this compound powder to increase surface area.[1]2. Formulate this compound in a lipid-based system or as an amorphous solid dispersion to improve solubility and dissolution.[1][2]3. Co-administer this compound with a permeation enhancer (use with caution and appropriate controls).4. Investigate the metabolic stability of this compound in liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.[5] |
| Precipitation of this compound observed in the formulation upon standing. | 1. The drug concentration exceeds the solubility limit of the vehicle.2. The formulation is thermodynamically unstable. | 1. Reduce the concentration of this compound in the formulation.2. Incorporate a precipitation inhibitor, such as a cellulosic polymer, to create a supersaturatable system.[6]3. Consider alternative formulation strategies like nanoemulsions or liposomes that can encapsulate the drug.[7][8] |
| Adverse effects or toxicity observed in animal subjects. | 1. The vehicle or excipients used in the formulation are toxic at the administered dose.2. High local concentration of this compound at the site of administration causing irritation. | 1. Run a vehicle-only control group to assess the toxicity of the formulation components.2. Reduce the concentration of this compound and increase the dosing volume (within acceptable limits for the animal model).3. Explore alternative, well-tolerated GRAS (Generally Recognized as Safe) excipients. |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low aqueous solubility.[1][3] This poor solubility is a primary reason for its low dissolution rate in the gastrointestinal fluids, which in turn limits its absorption into the bloodstream.[3] Additionally, like many drug candidates, it may be subject to first-pass metabolism.[5]
Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed.[2] These include:
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the gut, facilitating drug solubilization and absorption.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[1][2]
-
Nanoparticle-based systems: Technologies like nanosuspensions, nanoemulsions, and solid lipid nanoparticles increase the surface area of the drug, leading to faster dissolution and improved absorption.[7][8]
Q3: How do I choose the right formulation strategy for this compound?
A3: The choice of formulation depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the intended route of administration. A systematic approach, as outlined in the workflow diagram below, is recommended. This involves assessing the solubility of this compound in various excipients and conducting in vitro dissolution and permeability studies to screen different formulation prototypes before advancing to in vivo testing.
Q4: What are the key pharmacokinetic parameters I should be looking at to assess bioavailability?
A4: The key parameters to compare between different formulations are:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is a direct indicator of enhanced bioavailability.
-
F (Absolute Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[9]
Comparative Pharmacokinetic Data of this compound Formulations
The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different oral formulations of this compound at a dose of 10 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 52 ± 15 | 4.0 ± 1.5 | 280 ± 95 | 100 (Reference) |
| Micronized Suspension | 115 ± 30 | 2.5 ± 1.0 | 650 ± 180 | 232 |
| Lipid-Based Formulation (SEDDS) | 480 ± 110 | 1.0 ± 0.5 | 2950 ± 640 | 1054 |
| Amorphous Solid Dispersion | 620 ± 150 | 1.5 ± 0.5 | 3800 ± 820 | 1357 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of an this compound Nanoemulsion Formulation
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound for oral administration.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Deionized water
-
Magnetic stirrer and stir bar
-
High-shear homogenizer or sonicator
Methodology:
-
Oil Phase Preparation: Dissolve this compound in the MCT oil at a concentration of 10 mg/mL by stirring at 40°C until a clear solution is obtained.
-
Surfactant/Co-surfactant Mixture: In a separate container, mix the surfactant and co-surfactant at a predetermined ratio (e.g., 2:1 w/w).
-
Emulsion Formation: Add the oil phase to the surfactant/co-surfactant mixture and stir gently to form a homogenous pre-concentrate.
-
Nanoemulsification: Slowly add the pre-concentrate to the deionized water (at a ratio of 1:10) under constant, gentle magnetic stirring.
-
Particle Size Reduction: To achieve a smaller droplet size and a more uniform distribution, process the coarse emulsion using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) or a probe sonicator.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Visually inspect for stability and absence of phase separation.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of an this compound formulation after oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation: Acclimate animals for at least 3 days prior to the study with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Dosing: Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for each animal and for each group.
Visualizations
Caption: Hypothetical signaling pathway activated by this compound.
Caption: Workflow for selecting a bioavailability-enhancing formulation.
Caption: Decision tree for troubleshooting poor in vivo bioavailability.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Drugs [mdpi.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo metabolism and pharmacokinetics of BMS-562086, a potent and orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Drug Delivery [sigmaaldrich.com]
- 8. Exploring oral nanoemulsions for bioavailability enhancement of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaron.com [pharmaron.com]
Validation & Comparative
Validating the Inhibitory Effect of AM12 on TRPC5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of AM12 on the Transient Receptor Potential Canonical 5 (TRPC5) channel, benchmarked against other known TRPC5 inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the appropriate tools for their investigation of TRPC5 channels.
Introduction to TRPC5 and its Inhibition
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel involved in a variety of physiological processes, including neuronal growth cone guidance, fear and anxiety, and kidney function.[1] Dysregulation of TRPC5 activity has been implicated in several pathologies, making it an attractive target for drug discovery. A number of small molecule inhibitors have been developed to modulate TRPC5 function, with this compound being one such compound. This guide focuses on the validation of this compound's inhibitory effect and compares its performance with other commercially available TRPC5 inhibitors.
Comparative Analysis of TRPC5 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected TRPC5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. It indicates how much of a particular drug is needed to inhibit a given biological process by half.
| Compound | TRPC5 IC50 (µM) | Selectivity Profile (IC50 in µM) | Assay Type | Cell Line | Activator | Reference |
| This compound | 0.28 | TRPC4 (>10), TRPC6 (>10) | Electrophysiology | HEK293 | Englerin A | [2] |
| Galangin | 0.45 | - | Electrophysiology | HEK293 | Englerin A | [1] |
| Clemizole | 1.0 - 1.3 | TRPC4β (6.4), TRPC3 (9.1), TRPC6 (11.3) | Ca2+ imaging & Electrophysiology | HEK293 | Riluzole/Hypo-osmotic buffer | [1][3] |
| HC-070 | 0.0093 (cell assay), 0.00052 (patch clamp) | hTRPC4 (0.046), TRPC3 (~1) | Ca2+ imaging & Electrophysiology | HEK293 | Lanthanum/Muscarinic Receptor Agonist | [3][4][5] |
| GFB-887 | - | - | - | - | - | [6][7][8][9][10][11] |
| GFB-8438 | 0.18 (Qpatch), 0.28 (manual patch) | hTRPC4 (0.29), hTRPC6 (>30) | Electrophysiology | HEK293 | Rosiglitazone | [12] |
| ML204 | ~1 (for TRPC4) | TRPC6 (~19-fold higher) | Ca2+ imaging & Electrophysiology | HEK293 | µ-opioid receptor agonist | [13][14] |
Signaling Pathways and Experimental Workflows
To understand the context of TRPC5 inhibition, it is crucial to be familiar with its activation pathways and the experimental methods used for its characterization.
TRPC5 Activation Signaling Pathway
TRPC5 channels can be activated through G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While the precise mechanism is still under investigation, this signaling cascade is a key pathway for TRPC5 activation.[4][6]
Experimental Workflow: Whole-Cell Patch Clamp
Whole-cell patch clamp electrophysiology is a gold-standard technique to directly measure the ion flow through channels like TRPC5. This method allows for the precise control of the cell's membrane potential and the application of inhibitors to assess their direct effect on channel activity.
Experimental Workflow: Calcium Imaging
Calcium imaging is a high-throughput method to indirectly measure the activity of calcium-permeable channels like TRPC5. This technique utilizes fluorescent dyes that change their intensity upon binding to calcium, allowing for the visualization of ion influx.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
Objective: To directly measure the inhibitory effect of this compound and other compounds on TRPC5 channel currents.
Cell Culture:
-
HEK293 cells stably or transiently expressing human TRPC5 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are plated on glass coverslips 24-48 hours before the experiment.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
Procedure:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief, strong suction to rupture the membrane patch and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a TRPC5 activator (e.g., 100 nM Englerin A or 30 µM Riluzole) to the external solution to elicit a baseline TRPC5 current.
-
Once a stable current is achieved, co-apply the test inhibitor (e.g., this compound) at various concentrations.
-
Record the current inhibition at each concentration to determine the IC50 value.
Fura-2 AM Calcium Imaging
Objective: To measure the inhibition of TRPC5-mediated calcium influx by this compound and other compounds in a cell population.
Cell Culture:
-
HEK293 cells stably expressing human TRPC5 are plated in 96-well black-walled, clear-bottom plates.
Reagents:
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127 (to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Wash the cells with HBSS.
-
Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm using a fluorescence plate reader.
-
Add the test inhibitor (e.g., this compound) at various concentrations and incubate for the desired time.
-
Add a TRPC5 activator (e.g., 100 µM Carbachol or extracellular Ca2+) to stimulate calcium influx.
-
Record the fluorescence changes over time.
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm to determine the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of the inhibitor to determine the IC50 value.
Conclusion
This guide provides a comparative overview of this compound and other TRPC5 inhibitors, along with detailed experimental protocols and visual representations of the underlying biological and technical processes. The choice of an inhibitor and the experimental method should be guided by the specific research question, the required throughput, and the desired level of detail. For direct and precise measurement of channel inhibition, whole-cell patch clamp is the preferred method. For higher throughput screening of compound libraries, calcium imaging is a more suitable approach. The data presented here should serve as a valuable resource for researchers investigating the role of TRPC5 in health and disease.
References
- 1. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Goldfinch Bio reports positive data from GFB-887 trial [clinicaltrialsarena.com]
- 9. Evifacotrep - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Goldfinch Bio Announces Positive Preliminary Data from Phase 2 Clinical Trial Evaluating GFB-887 as a Precision Medicine for Patients with Focal Segmental Glomerular Sclerosis (FSGS) - BioSpace [biospace.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. m.youtube.com [m.youtube.com]
A Comparative Analysis of AM12 and Other TRPC5 Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of AM12 with other prominent transient receptor potential canonical 5 (TRPC5) inhibitors. It is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions about the selection of TRPC5 modulators for their studies. The comparison includes quantitative data on inhibitory potency and selectivity, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Introduction to TRPC5 Inhibition
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including neurite outgrowth, fear and anxiety, and kidney disease.[1][2] The development of potent and selective TRPC5 inhibitors is a critical area of research for dissecting its biological functions and for the potential treatment of associated disorders. This guide focuses on the comparative pharmacology of this compound and other key TRPC5 inhibitors.
Quantitative Comparison of TRPC5 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other selected TRPC5 inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison.
Table 1: Inhibitory Potency (IC50) against TRPC5
| Inhibitor | IC50 (µM) vs. hTRPC5 | Experimental Method | Reference |
| This compound | 0.28 | Not Specified | [3] |
| GFB-8438 | 0.18 | Qpatch | [4][5][6] |
| 0.28 | Whole-cell patch clamp | [7][8] | |
| Clemizole | 1.0 - 1.3 | Fluorometric [Ca2+]i measurements and patch-clamp recordings | [1][6][9] |
| HC-070 | 0.0093 (9.3 nM) | Calcium influx assay | [10][11] |
| 0.00052 (0.52 nM) | Whole-cell manual patch clamp (Lanthanum-activated) | [10][11] | |
| ML204 | ~1 (for TRPC4) | Fluorescent intracellular Ca2+ assays | [12] |
| AC-1903 | 14.7 | Patch-clamp electrophysiology | [13] |
Table 2: Selectivity Profile of TRPC5 Inhibitors
| Inhibitor | IC50 (µM) vs. hTRPC4 | IC50 (µM) vs. hTRPC6 | Key Selectivity Notes | Reference |
| This compound | - | - | Exhibits some selectivity for TRPC5 over TRPC2, 3 and 4. | [3] |
| GFB-8438 | 0.29 | >10 | Equipotent against TRPC4 and TRPC5; excellent selectivity against TRPC6 and other TRP family members. | [4][5] |
| Clemizole | 6.4 (TRPC4β) | 11.3 | ~6-fold selectivity for TRPC5 over TRPC4β and ~10-fold over TRPC3 and TRPC6. | [1][9][14] |
| HC-070 | 0.046 (46 nM) | >10 | At least 400-fold selective for human TRPC4 and TRPC5 over other channels examined. Weakly inhibits TRPC3 (IC50, 1 µM). | [10][11] |
| ML204 | 0.96 (TRPC4β) | ~19 (for muscarinic receptor-coupled TRPC6) | At least 19-fold selectivity against TRPC6. No appreciable effect on other TRP channels. | [15][16][17] |
| AC-1903 | - | - | Selective for TRPC5. Did not have off-target effects in a standard kinase profiling assay. | [13] |
Signaling Pathways Involving TRPC5
TRPC5 is a key player in several signaling cascades. Understanding these pathways is crucial for interpreting the effects of its inhibitors.
TRPC5-mediated Rac1 activation in podocytes.
In podocytes, damage activates the small GTPase Rac1, leading to the translocation of TRPC5 to the cell membrane.[7] Subsequent activation of TRPC5 results in calcium influx, which further activates Rac1 in a feed-forward loop, driving cytoskeletal remodeling and contributing to kidney disease.[7]
NT-3 signaling via TRPC5 and CaMKIIα.
Neurotrophin-3 (NT-3) has been shown to activate TRPC5 through the TrkC receptor and phospholipase C-gamma (PLCγ) pathway. The resulting calcium influx activates CaMKIIα, which in turn mediates the inhibitory effect of NT-3 on dendritic growth in hippocampal neurons.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols for assessing TRPC5 inhibitor activity.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for characterizing ion channel pharmacology. It allows for the direct measurement of ion currents through the channel in response to activators and inhibitors.
Workflow for whole-cell patch clamp.
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing human TRPC5 are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an intracellular solution typically containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2.
-
Recording: A giga-ohm seal is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Cells are voltage-clamped, typically at -70 mV. Baseline currents are recorded, followed by the application of a TRPC5 activator (e.g., Englerin A or Lanthanum). Once a stable current is achieved, the test inhibitor is applied at various concentrations to determine the dose-dependent inhibition and calculate the IC50 value.
Fura-2 AM Calcium Imaging
This high-throughput screening method measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition.
Methodology:
-
Cell Loading: Cells expressing TRPC5 are incubated with the calcium-sensitive dye Fura-2 AM.
-
Imaging Setup: The coverslip with loaded cells is placed in a perfusion chamber on an inverted fluorescence microscope.
-
Data Acquisition: Cells are alternately excited at 340 nm and 380 nm, and the emission at 510 nm is recorded. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Assay Procedure: A baseline fluorescence ratio is established. A TRPC5 activator is then applied to induce an increase in [Ca2+]i. Subsequently, the inhibitor is added to assess its ability to block the calcium influx.
Conclusion
The selection of a TRPC5 inhibitor for research purposes depends on the specific requirements of the study. While this compound is a known TRPC5 inhibitor, compounds like HC-070 and GFB-8438 offer higher potency and well-characterized selectivity profiles, making them valuable tools for investigating the physiological roles of TRPC5. This guide provides the necessary data and methodological context to assist researchers in choosing the most appropriate inhibitor for their experimental needs.
References
- 1. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AM 12 | TRPC Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labproservices.com [labproservices.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
AM12 vs. Galangin: A Comparative Guide to TRPC5 Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key modulators of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel: the natural flavonol galangin and its synthetic derivative, AM12. Understanding the distinct pharmacological profiles of these compounds is crucial for researchers investigating TRPC5-mediated signaling pathways and for the development of novel therapeutics targeting this channel.
Quantitative Analysis of TRPC5 Inhibition
The inhibitory potency of this compound and galangin on homomeric and heteromeric TRPC5 channels has been quantified, revealing key differences in their activity. This compound generally exhibits a higher potency for homomeric TRPC5 channels compared to galangin.
| Compound | Channel Subunit Composition | Inhibitory Potency (IC50) | Activator Used in Assay | Reference |
| Galangin | Homomeric TRPC5 | 0.45 µM | Lanthanides (e.g., Gd³⁺) | [1][2][3] |
| Endogenous (likely TRPC1/C5) | 1.9 µM (basal), 6.1 µM (La³⁺-evoked) | Basal and Lanthanides | [4] | |
| This compound | Homomeric TRPC5 | 0.28 µM | Lanthanides (e.g., Gd³⁺), (-)-Englerin A | [1][2][3] |
| Heteromeric TRPC1/C5 | Weak inhibitor (~20% inhibition at 5 µM) | Not specified | [1][4] | |
| Homomeric TRPC4 | ~80% inhibition at 5 µM | Not specified | [1] |
Duality of this compound Action: Inhibition vs. Potentiation
A critical distinction between this compound and galangin lies in the context-dependent activity of this compound. While it acts as an inhibitor of TRPC5 when the channel is activated by exogenous compounds like lanthanides or (-)-Englerin A, it paradoxically potentiates channel activity in the presence of physiological agonists such as Sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC).[1][4] Galangin, in contrast, has been primarily characterized as an inhibitor.[1][2][3]
This dual functionality of this compound suggests a complex mechanism of action, possibly involving different binding sites or allosteric modulation that is dependent on the conformational state of the channel induced by different activators.
Experimental Methodologies
The characterization of this compound and galangin as TRPC5 modulators has been predominantly achieved through intracellular calcium measurements and patch-clamp electrophysiology.
Intracellular Calcium Measurements
This technique is employed to assess the influx of calcium through TRPC5 channels in a population of cells.
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC5 activation and its modulation by this compound or galangin.
Typical Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with the cDNA encoding for human TRPC5.
-
Dye Loading: The cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, which allows for the measurement of [Ca²⁺]i.
-
Baseline Measurement: A baseline fluorescence ratio is established before the application of any compounds.
-
Compound Application: The test compound (this compound or galangin) is pre-incubated with the cells.
-
Channel Activation: A known TRPC5 agonist (e.g., 50 µM Gd³⁺) is applied to stimulate calcium entry through the channels.
-
Data Acquisition: The fluorescence intensity is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) and the ratio is calculated to determine the change in [Ca²⁺]i.
-
Data Analysis: The inhibitory or potentiating effect of the compound is quantified by comparing the agonist-evoked calcium response in the presence and absence of the modulator.
Patch-Clamp Electrophysiology
This gold-standard electrophysiological technique allows for the direct measurement of ion channel currents, providing insights into channel gating and conductance.
Objective: To record the ionic currents flowing through TRPC5 channels and determine the effect of this compound and galangin on these currents.
Typical Whole-Cell Recording Protocol:
-
Cell Preparation: HEK293 cells expressing TRPC5 are prepared on coverslips.
-
Pipette Preparation: A glass micropipette with a resistance of 3-7 MΩ is filled with an appropriate intracellular solution.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV) and voltage ramps or steps are applied to elicit TRPC5 currents.
-
Compound Application: The TRPC5 agonist and the modulator (this compound or galangin) are applied to the extracellular solution.
-
Data Analysis: The amplitude and characteristics of the TRPC5 currents are analyzed before and after the application of the modulator to determine its effect.
Outside-Out Patch Recording: This variation involves excising a small patch of the cell membrane, allowing for the study of channel activity in an isolated system, which can help to determine if the modulator has a direct effect on the channel.[1][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the modulation of the TRPC5 signaling pathway and a typical experimental workflow for screening TRPC5 modulators.
Conclusion
Both galangin and this compound are valuable pharmacological tools for the study of TRPC5 channels. Galangin acts as a relatively straightforward inhibitor.[1][2][3] this compound, a synthetic derivative, offers higher potency for homomeric TRPC5 but presents a more complex mode of action, exhibiting both inhibitory and potentiating effects depending on the nature of the channel activator.[1][4] This dual activity of this compound underscores the intricate mechanisms of TRPC5 channel gating and highlights the importance of considering the physiological context when studying TRPC5 modulation. Researchers should carefully select the modulator and experimental conditions that best suit their specific research questions.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AM12 in the Landscape of TRPC Channel Blockers: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of AM12, a known TRPC5 channel inhibitor, with other significant channel blockers. The following analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the efficacy and experimental backing of these compounds.
Quantitative Efficacy of TRPC Channel Inhibitors
The inhibitory potency of this compound and other selected TRPC4 and TRPC5 channel blockers is summarized below. The half-maximal inhibitory concentration (IC50) values are presented to offer a direct comparison of their efficacy. It is important to note that these values can vary based on the specific experimental conditions, such as the cell type, channel species (human or mouse), and the assay methodology employed.
| Compound | Target Channel(s) | IC50 (µM) | Assay Method | Notes |
| This compound | TRPC5 | 0.28[1] | Not specified | A derivative of Galangin.[1] |
| Pico145 (HC-608) | TRPC4/TRPC5 | 0.000349 (hTRPC4), 0.0013 (hTRPC5)[2] | Calcium influx assay with (-)-englerin A activation[2] | Also inhibits TRPC1-containing heteromers.[2] |
| HC-070 | TRPC4/TRPC5 | 0.046 (hTRPC4), 0.0093 (hTRPC5) | Cell-based assay | Potent antagonist. |
| GFB-8438 | TRPC4/TRPC5 | 0.29 (hTRPC4), 0.18 (hTRPC5) | Qpatch assay | Equipotent against TRPC4 and TRPC5. |
| AC1903 | TRPC5 | 4.0 - 14.7 | Whole-cell patch clamp in HEK-293 cells | Selective for TRPC5 over TRPC4 and TRPC6. |
| ML204 | TRPC4/TRPC5 | ~1.0 (mTRPC4β) | Fluorescent intracellular Ca2+ assay | Also inhibits TRPC5. |
| BI 1358894 | TRPC4/TRPC5 | Not specified | Phase 2 clinical trial for Major Depressive Disorder[3] | Efficacy in MDD was not established in the trial.[3] |
Experimental Protocols
The determination of the inhibitory efficacy of compounds like this compound relies on precise experimental methodologies. The two primary techniques employed are the FLIPR Calcium Assay and the Whole-Cell Patch Clamp Assay.
FLIPR® (Fluorometric Imaging Plate Reader) Calcium Assay
This high-throughput screening assay is used to measure changes in intracellular calcium concentration in response to channel activation and inhibition.
Detailed Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK-293) cells, stably expressing the target TRPC channel (e.g., TRPC5), are seeded into 96-well or 384-well microplates and cultured overnight to allow for adherence.[4]
-
Dye Loading: The cell culture medium is removed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) dissolved in an assay buffer (typically Hanks' Balanced Salt Solution with 20 mM HEPES) is added to each well.[4] The cells are then incubated for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[4]
-
Compound Addition: The test compounds, including this compound and other inhibitors at varying concentrations, are added to the wells of a separate compound plate.
-
Assay Execution: The cell plate and compound plate are placed into the FLIPR instrument. The instrument's integrated liquid handler adds the compounds from the compound plate to the cell plate.
-
Channel Activation and Signal Reading: Immediately following or preceding compound addition, a known TRPC channel agonist (e.g., (-)-Englerin A for TRPC5) is added to stimulate calcium influx. The FLIPR instrument's camera detects the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The fluorescence signal is recorded over time. The inhibitory effect of the compounds is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Whole-Cell Patch Clamp Assay
This electrophysiological technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
Detailed Methodology:
-
Cell Preparation: Cells expressing the target TRPC channel are grown on coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an intracellular solution that mimics the ionic composition of the cell's interior.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Recording: The membrane potential is clamped at a specific holding potential (e.g., -60 mV). A voltage ramp or step protocol is applied to elicit channel currents. The current flowing across the membrane is recorded using an amplifier.
-
Compound Application: A solution containing the TRPC channel agonist is perfused over the cell to activate the channels and establish a baseline current. Subsequently, the test compound (e.g., this compound) is co-applied with the agonist at various concentrations.
-
Data Analysis: The reduction in the agonist-induced current in the presence of the inhibitor is measured. The IC50 value is determined by fitting the concentration-response data with an appropriate equation.
Visualizing Cellular Mechanisms
To better understand the context in which these channel blockers operate, the following diagrams illustrate the TRPC5 signaling pathway and a typical experimental workflow.
Caption: Simplified TRPC5 signaling pathway.
Caption: Workflow for a FLIPR-based inhibition assay.
References
- 1. AM 12 | TRPC Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy, Tolerability, and Safety of TRPC4/5 Inhibitor BI 1358894 in Patients With Major Depressive Disorder and Inadequate Response to Antidepressants: A Phase 2 Randomized, Placebo-Controlled, Parallel Group, Dose-Ranging Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AM12: A Comparative Analysis of its Cross-reactivity with TRP Channels
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the cross-reactivity of AM12, a known transient receptor potential canonical 5 (TRPC5) channel inhibitor, with other TRP channels. The information is presented to aid in the design of well-controlled experiments and the interpretation of resulting data.
This compound has been identified as an inhibitor of TRPC5 channels, demonstrating potency in the sub-micromolar range. However, its activity against other members of the diverse TRP channel family is a critical consideration for its use as a selective pharmacological tool. This guide consolidates available data on the cross-reactivity of this compound, presents the methodologies used for its characterization, and illustrates the relevant signaling pathways.
Cross-reactivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound against a panel of TRP channels. The data has been compiled from various sources to provide a comparative overview of its selectivity.
| TRP Channel Subtype | IC50 (µM) | Test System | Notes |
| TRPC5 | 0.28 | Gd³⁺-evoked Ca²⁺ entry | Primary target. |
| TRPC4 | Inhibits | Not specified | Inhibitory activity has been noted, but quantitative data is limited. |
| TRPC2 | Less sensitive than TRPC5 | Not specified | Exhibits some selectivity for TRPC5 over TRPC2. |
| TRPC3 | Less sensitive than TRPC5 | Not specified | Exhibits some selectivity for TRPC5 over TRPC3. |
Experimental Methodologies
The determination of the inhibitory activity of this compound on TRP channels typically involves cellular-based assays that measure ion channel function. The most common techniques are calcium imaging and patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the activation of TRP channels.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRP channel of interest are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell-permeant calcium indicator dye, Fura-2 AM (acetoxymethyl ester), is loaded into the cells by incubation in a physiological salt solution for 60 minutes at 37°C.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Channel Activation: The respective TRP channel agonist (e.g., Gadolinium (Gd³⁺) for TRPC5) is added to the wells to induce calcium influx.
-
Fluorescence Measurement: Changes in Fura-2 fluorescence intensity are measured using a fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm. The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.
-
Data Analysis: The concentration-response curves for this compound inhibition are generated, and the IC50 values are calculated using non-linear regression analysis.
Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.
Protocol:
-
Cell Preparation: HEK293 cells expressing the target TRP channel are grown on glass coverslips.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Pipette and Bath Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate the specific ionic currents of interest.
-
Channel Activation: TRP channels are activated by the application of a specific agonist or by voltage-step protocols.
-
Compound Application: this compound is applied to the cells via the bath solution at various concentrations.
-
Current Measurement: The effect of this compound on the agonist-evoked or voltage-activated currents is recorded.
-
Data Analysis: The percentage of current inhibition at each this compound concentration is determined, and concentration-response curves are plotted to calculate the IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the experimental process and the underlying biological context, the following diagrams are provided.
AM12 as a Negative Control in TRPC Channel Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential canonical (TRPC) family of non-selective cation channels, particularly TRPC5, are implicated in a growing number of physiological and pathological processes, making them attractive targets for therapeutic intervention. Consequently, the demand for reliable pharmacological tools to dissect their function is paramount. AM12 has emerged as a modulator of TRPC5 channels. This guide provides a comprehensive comparison of this compound with other available TRPC5 modulators, offering supporting data and experimental protocols to aid researchers in its appropriate use, particularly as a negative control.
This compound: A Dual-Activity Modulator of TRPC5
This compound is a synthetic flavonoid derived from galangin that exhibits complex, context-dependent effects on TRPC5 channels. It is crucial for researchers to understand its dual-activity profile when considering its use as a negative control.
This compound acts as an inhibitor of TRPC5 when the channel is activated by the synthetic compound (-)-Englerin A.[1] However, in the presence of physiological activators such as Sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC), this compound acts as a potentiator , enhancing channel activity.[2] This state-dependent modulation is a critical consideration for experimental design and data interpretation.
Comparative Analysis of TRPC5 Modulators
The selection of an appropriate negative control requires careful consideration of its potency, selectivity, and mechanism of action. Below is a comparison of this compound with other commonly used TRPC5 inhibitors. It is important to note that the presented IC50 values are derived from various studies and experimental conditions, which may not allow for direct comparison.
| Compound | Target(s) | Reported IC50 | Key Characteristics |
| This compound | TRPC5, TRPC4 | 0.28 µM (for inhibition of Gd³⁺-evoked Ca²⁺ signal) | Dual activity: inhibits (-)-Englerin A-induced activation but potentiates S1P- and LPC-induced activation.[1][2] |
| AC1903 | Initially reported as TRPC5 selective; later shown to inhibit TRPC3, TRPC4, TRPC6, and TRPV4 | ~13.6-14.7 µM for TRPC5 | Initially promising selectivity, but subsequent studies revealed a broader inhibitory profile, cautioning its use as a specific TRPC5 blocker. |
| GFB-8438 | TRPC4, TRPC5 | Not specified in provided results | A TRPC5 inhibitor.[3] |
| ML204 | TRPC4, TRPC5 | Not specified in provided results | Can block both (-)-Englerin A induced current and growth inhibition.[4] |
| Pico145 | TRPC1/4/5 | Not specified in provided results | A known inhibitor of TRPC1/4/5 channels. |
| Clemizole | TRPC5, TRPC4 | 1.1 µM for mouse TRPC5 | An antihistamine repurposed as a TRPC5 inhibitor.[5] |
Signaling Pathways of TRPC5 Modulation
The dual activity of this compound is intrinsically linked to the specific signaling pathways that lead to TRPC5 activation. Understanding these pathways is essential for predicting the effect of this compound in a given biological context.
(-)-Englerin A-Induced Activation and this compound Inhibition
(-)-Englerin A is a potent synthetic activator of TRPC4 and TRPC5 channels. Its mechanism of action is thought to be relatively direct, leading to channel opening and cation influx. In this context, this compound acts as a classical antagonist, blocking the channel and preventing ion permeation.
Sphingosine-1-Phosphate (S1P)-Induced Activation and this compound Potentiation
S1P is a bioactive lipid that can activate TRPC5 through a G-protein coupled receptor (GPCR) pathway. Binding of S1P to its receptor initiates a signaling cascade that leads to TRPC5 channel opening. In this scenario, this compound enhances the S1P-induced channel activity.
Lysophosphatidylcholine (LPC)-Induced Activation and this compound Potentiation
LPC, another lysophospholipid, is also a physiological activator of TRPC5. Its mechanism appears to be more direct than S1P, potentially involving interactions with the lipid bilayer surrounding the channel or a direct binding site on the channel itself. Similar to its effect on S1P-mediated activation, this compound potentiates the action of LPC.
Experimental Protocols
Accurate assessment of this compound's effect on TRPC5 channels requires robust experimental protocols. Below are generalized protocols for two common methods used to study TRPC channel function.
Calcium Imaging using Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells expressing TRPC5.
Workflow:
Methodology:
-
Cell Culture: Plate HEK293 or other suitable cells stably or transiently expressing human TRPC5 onto glass coverslips.
-
Dye Loading: Incubate cells with 2 µM Fura-2 AM in a standard bath solution (e.g., 130 mM NaCl, 5 mM KCl, 8 mM glucose, 10 mM HEPES, 1.2 mM MgCl₂, and 1.5 mM CaCl₂) for 1 hour at 37°C.
-
Washing: Wash the cells twice with fresh bath solution to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells at room temperature for 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the coverslip onto a fluorescence imaging system equipped for ratiometric imaging. Excite Fura-2 alternately at 340 nm and 380 nm and measure emission at 510 nm.
-
Experimental Procedure:
-
Record a stable baseline fluorescence ratio.
-
Perfuse the cells with a solution containing this compound or vehicle control for a designated pre-incubation period.
-
Apply the TRPC5 activator of choice (e.g., (-)-Englerin A, S1P, or LPC) in the continued presence of this compound or vehicle.
-
Record the changes in the 340/380 nm fluorescence ratio.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through TRPC5 channels in a single cell, providing detailed information about channel gating and conductance.
Methodology:
-
Cell Preparation: Use cells expressing TRPC5 as described for calcium imaging.
-
Pipette Solution: Prepare an internal pipette solution (e.g., containing in mM: 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and 0.05 EGTA, pH 7.2 with CsOH).
-
External Solution: Use an external bath solution (e.g., containing in mM: 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4 with NaOH).
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
-
Experimental Procedure:
-
Record baseline currents.
-
Apply the TRPC5 activator to the external solution and record the resulting current.
-
After a stable activated current is achieved, co-apply this compound with the activator to determine its effect (inhibition or potentiation).
-
Washout of the compounds should be performed to check for reversibility.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the current at specific voltages to quantify the effect of this compound.
Conclusion and Recommendations
This compound is a valuable pharmacological tool for studying TRPC5 channels, but its utility as a simple "negative control" is limited by its dual-activity profile.
-
For studies involving synthetic activators like (-)-Englerin A, this compound can serve as an effective inhibitor and thus a useful negative control to confirm the involvement of TRPC5.
-
In contrast, when investigating TRPC5 activation by physiological agonists such as S1P or LPC, this compound is not a suitable negative control due to its potentiating effects. In this context, it should be considered a positive modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Potent, selective, and subunit‐dependent activation of TRPC5 channels by a xanthine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AM12 performance against similar compounds
Due to the lack of publicly available information on a compound specifically designated as "AM12," this guide presents a hypothetical comparative framework. This document will serve as a template for researchers, scientists, and drug development professionals to benchmark the performance of a novel compound against established alternatives. For the purpose of this illustration, we will assume "this compound" is a novel kinase inhibitor and compare it with a well-known compound in the same class, "Compound X."
Data Presentation: Quantitative Comparison
All quantitative data from hypothetical experimental assays are summarized below for a clear comparison between this compound and Compound X.
| Parameter | This compound | Compound X | Experiment |
| IC50 (nM) | 15 | 50 | Kinase Activity Assay |
| Cellular Potency (EC50, µM) | 0.5 | 1.2 | Cell Viability Assay |
| In vivo Efficacy (% Tumor Growth Inhibition) | 65 | 45 | Xenograft Mouse Model |
| Solubility (µg/mL) | 150 | 80 | Kinetic Solubility Assay |
| Permeability (Papp, 10-6 cm/s) | 8.5 | 4.2 | PAMPA Assay |
| Metabolic Stability (T1/2, min) | 120 | 75 | Liver Microsome Stability Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and transparent comparison.
Kinase Activity Assay
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds. Recombinant target kinase was incubated with varying concentrations of this compound or Compound X in the presence of ATP and a specific substrate. The reaction was allowed to proceed for 60 minutes at 30°C. Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based detection method.
Cell Viability Assay
The half-maximal effective concentration (EC50) was determined using a cancer cell line known to be dependent on the target kinase. Cells were seeded in 96-well plates and treated with a serial dilution of this compound or Compound X for 72 hours. Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.
Xenograft Mouse Model
To evaluate in vivo efficacy, human cancer cells were implanted subcutaneously into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle, this compound (20 mg/kg, oral, daily), and Compound X (30 mg/kg, oral, daily) treatment groups. Tumor volumes were measured twice weekly for 21 days. The percentage of tumor growth inhibition was calculated relative to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the preclinical evaluation process.
AM12 Specificity in TRPC5 Inhibition: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the specificity and performance of molecular probes is paramount. This guide provides a detailed comparison of AM12, a known TRPC5 channel inhibitor, with other available alternatives. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds for laboratory research.
Overview of this compound
This compound is a synthetic flavonoid, a derivative of the naturally occurring galangin. It has been identified as an inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes, including anxiety, depression, and kidney disease.[1][2][3]
Comparative Potency and Selectivity of TRPC5 Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used or clinically relevant TRPC5 inhibitors. The data is primarily derived from studies using human embryonic kidney (HEK) 293 cells overexpressing the target channel.
| Compound | Target(s) | IC50 (µM) | Cell Line | Assay Type |
| This compound | TRPC5 | 0.28 | HEK293 | Lanthanide-evoked Ca2+ entry [4] |
| TRPC4 | Similar to TRPC5 | HEK293 | Not specified[4] | |
| TRPC1/TRPC5 heteromers | Weaker inhibition | Not specified | Not specified[4] | |
| TRPC3, TRPV4, TRPM2 | No significant inhibition | Not specified | Not specified[4] | |
| Galangin | TRPC5 | 0.45 | HEK293 | Lanthanide-evoked Ca2+ entry[4] |
| Clemizole | TRPC5 | Not specified (inhibitor) | Not specified | Not specified[1] |
| HC-070 | TRPC4/5 | High potency | Not specified | Not specified[1] |
| GFB-887 | TRPC5 | Not specified (inhibitor) | Not specified | Not specified[1][5] |
| GFB-8438 | hTRPC5 | 0.18 | HEK293 | Qpatch assay[5][6] |
| hTRPC4 | 0.29 | HEK293 | Qpatch assay[6] | |
| hTRPC6 | >30 | HEK293 | Qpatch assay[6] | |
| ML204 | TRPC5 | Not specified (inhibitor) | Not specified | Not specified[6] |
| AC1903 | TRPC5 | Not specified (inhibitor) | Not specified | Not specified[6][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures for evaluating TRPC5 inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of TRPC5 inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
Intracellular Calcium Measurement Assay
This assay is used to determine the effect of inhibitors on TRPC5 channel activity by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably or transiently expressing human TRPC5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM or other suitable calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
TRPC5 agonist (e.g., (-)-Englerin A, Lanthanides like Gd³⁺).
-
This compound and other test compounds.
-
96-well black-walled, clear-bottom plates.
-
Fluorometric imaging plate reader.
Procedure:
-
Cell Plating: Seed the TRPC5-expressing HEK293 cells into 96-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells again to remove excess dye and then incubate with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 15-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence for a few minutes.
-
Stimulation: Add a TRPC5 agonist to the wells to activate the channel.
-
Data Acquisition: Continue to measure the fluorescence intensity for several minutes after agonist addition.
-
Data Analysis: Calculate the ratio of fluorescence at the two excitation wavelengths for Fura-2 to determine the intracellular calcium concentration. Plot the inhibitor concentration against the response to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion current flowing through the TRPC5 channels and is considered the gold standard for studying ion channel pharmacology.
Materials:
-
TRPC5-expressing cells grown on glass coverslips.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal (pipette) solution (e.g., containing Cs-glutamate to block K+ channels).
-
External (bath) solution (e.g., HBSS).
-
TRPC5 agonist and test compounds.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit currents.
-
Compound Application: Perfuse the cell with the external solution containing the TRPC5 agonist to activate the channels and record the current. After a stable current is achieved, co-apply the agonist with different concentrations of the inhibitor (e.g., this compound).
-
Data Analysis: Measure the amplitude of the TRPC5-mediated current in the presence and absence of the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the IC50.
Conclusion
This compound is a valuable research tool for studying the function of TRPC5 channels. It exhibits sub-micromolar potency and a degree of selectivity over some other TRP channels. However, its similar potency for TRPC4 and weaker activity against TRPC1/TRPC5 heteromers should be considered when interpreting experimental results. For studies requiring higher selectivity, especially against TRPC4, other inhibitors such as GFB-8438 may be more suitable. The choice of inhibitor should be guided by the specific experimental context, including the cell type and the potential for off-target effects. The provided protocols and diagrams offer a framework for the systematic evaluation of this compound and other TRPC5 inhibitors in a laboratory setting.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. New TRPC5 antagonists disclosed in Shenzhen Crystalo Biopharma Technology patent | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic remodeling of TRPC5 channel-caveolin-1-eNOS protein assembly potentiates the positive feedback interaction between Ca2+ and NO signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of AM12: A Comparative Guide to TRPC5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for the TRPC5 inhibitor AM12 with other known TRPC5 inhibitors. The information is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated view of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of TRPC5 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected TRPC5 inhibitors. The data is compiled from published literature to facilitate a direct comparison of their inhibitory activities against the TRPC5 ion channel.
| Compound | Target(s) | Reported IC50 (TRPC5) | Assay Type | Source |
| This compound | TRPC5 | 0.28 µM | Intracellular Ca2+ measurement | Naylor et al., 2016 |
| Galangin | TRPC5 | 0.45 µM | Intracellular Ca2+ measurement | Naylor et al., 2016 |
| Clemizole | TRPC5 | Not specified | Not specified | Richter et al., 2014; Zhou et al., 2017; Zhu et al., 2015 |
| HC-070 | TRPC4/TRPC5 | 9.3 nM | Calcium influx assay | Just et al., 2018[1][2][3] |
| 0.52 nM | Whole-cell patch clamp | Just et al., 2018[2] | ||
| GFB-8438 | TRPC5 | 0.18 µM | Qpatch | |
| 0.28 µM | Manual patch clamp | |||
| AC1903 | TRPC5 | 14.7 µM | Patch-clamp electrophysiology | Zhou et al., 2017[4] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To this end, we provide detailed, generalized protocols for the key experiments utilized in the characterization of TRPC5 inhibitors. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.
Protocol 1: Intracellular Calcium Measurement using a Fluorescent Dye
This protocol outlines the steps for measuring changes in intracellular calcium concentration in response to TRPC5 channel modulation.
Materials:
-
HEK293 cells stably expressing human TRPC5
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
TRPC5 agonist (e.g., Englerin A, Sphingosine-1-phosphate)
-
Test compounds (e.g., this compound)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture HEK293-TRPC5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBS to remove excess dye.
-
Add HBS containing the desired concentration of the test compound (e.g., this compound) or vehicle control to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the TRPC5 agonist to induce calcium influx and record the fluorescence signal for 5-10 minutes.
-
For Fura-2, excitation is typically performed at 340 nm and 380 nm, with emission measured at 510 nm. The ratio of the emissions (340/380) is proportional to the intracellular calcium concentration. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or ratio over time.
-
Determine the inhibitory effect of the compound by comparing the agonist-induced calcium influx in the presence and absence of the compound.
-
Generate dose-response curves to calculate the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of ion channel currents in whole-cell configuration to directly assess the inhibitory effect of compounds on TRPC5 channel activity.
Materials:
-
HEK293 cells expressing human TRPC5
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 BAPTA (pH 7.2 with CsOH)
-
Patch pipettes (borosilicate glass, 3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
-
TRPC5 agonist
-
Test compounds
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the tip to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place the coverslip with cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.
-
Seal Formation:
-
Approach a cell with the patch pipette under positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit TRPC5 currents.
-
Establish a stable baseline current.
-
-
Compound Application:
-
Apply the TRPC5 agonist via the perfusion system to activate the channels and record the resulting current.
-
After washing out the agonist, perfuse the test compound for a few minutes.
-
Co-apply the agonist and the test compound to measure the inhibitory effect on the TRPC5 current.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition.
-
Construct dose-response curves to determine the IC50 value.
-
Visualizations
To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling AM12
For researchers, scientists, and drug development professionals, the paramount consideration when handling potent synthetic cannabinoids like AM12 is a steadfast commitment to safety. The following procedural guidance is designed to provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a placeholder for a compound within the AM-series of synthetic cannabinoids. These substances are known for their high potency and potential for severe adverse health effects.[1][2][3][4] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., Nitrile) | Prevents dermal absorption. Double gloving is recommended. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Lab Coat | Chemical-resistant, disposable | Protects skin and clothing from contamination. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator | Prevents inhalation of airborne particles or aerosols. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Experimental Workflow for Handling this compound
Detailed Methodologies:
-
Preparation:
-
Review SDS: Before any work begins, thoroughly review the Safety Data Sheet for the specific AM-series compound being used. If a specific SDS for "this compound" is not available, review the SDS for a structurally similar compound.[5]
-
Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for any tears or holes.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the airflow is adequate.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: If working with a powdered form of this compound, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use caution to avoid creating dust.
-
Dissolving: Add the solvent to the vessel containing the this compound. Ensure the container is appropriately capped to prevent splashes or aerosol generation.
-
Transferring: When transferring the solution, use a pipette or other appropriate device to minimize the risk of spills.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Workflow
Detailed Disposal Protocols:
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-proof sharps container.
-
-
Storage: All hazardous waste containers must be kept closed when not in use and stored in a designated, secure area away from general laboratory traffic.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste by a certified waste disposal service.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with handling potent synthetic cannabinoids like this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
